42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
Beschreibung
BenchChem offers high-quality 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1/i29D2,30D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIMYVVCQFDKI-SGPIUGFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H97NO14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
Topic: 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (CAS 1356839-88-7) Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Medicinal Chemists
Advanced Synthesis & Bioanalytical Application of Deuterated Rapalogs
Executive Summary & Chemical Profile
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (CAS 1356839-88-7) is a specialized, stable-isotope labeled intermediate critical to the synthesis of Everolimus-d4 , the gold-standard Internal Standard (IS) for therapeutic drug monitoring (TDM) of Everolimus (Certican®, Afinitor®).
This compound represents a "protected precursor" state. It consists of the rapamycin macrocycle alkylated at the 42-position with a deuterated ethyl chain, where the terminal hydroxyl is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection renders the molecule lipophilic and stable during purification, preventing premature degradation of the sensitive macrolide core before the final deprotection step.
| Property | Technical Specification |
| CAS Number | 1356839-88-7 |
| Chemical Name | 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl-d4]rapamycin |
| Molecular Formula | C₅₉H₉₃D₄NO₁₄Si |
| Molecular Weight | ~1076.51 g/mol |
| Role | Synthetic Intermediate for Everolimus-d4 (IS) |
| Structural Features | Rapamycin Core + d4-Ethyl Linker + TBDMS Cap |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water |
The "Silicon Switch": Synthesis & Deprotection Workflow
The primary application of CAS 1356839-88-7 is its controlled conversion into Everolimus-d4. The TBDMS group acts as a "silicon switch"—it protects the hydroxyl group during the alkylation of Rapamycin, preventing side reactions, but must be removed (deprotected) to yield the final active IS.
Mechanism of Action
-
Alkylation: Rapamycin is reacted with a deuterated triflate reagent (2-(tert-butyldimethylsilyloxy)ethyl-d4 triflate). The TBDMS group ensures the reagent is stable enough to handle but reactive enough to alkylate the 42-OH of Rapamycin.
-
Purification: The resulting intermediate (CAS 1356839-88-7) is purified via silica chromatography. The lipophilic TBDMS group improves separation from unreacted Rapamycin.
-
Deprotection: The TBDMS group is cleaved under mild acidic conditions to reveal the hydroxyl group, yielding Everolimus-d4.
Protocol: Controlled Deprotection (TBDMS Removal)
Warning: Rapamycin analogs are acid-sensitive. Strong mineral acids or prolonged exposure will degrade the triene system and the hemiacetal core. This protocol uses a mild, buffered approach.
Reagents:
-
Substrate: 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (CAS 1356839-88-7)[1]
-
Solvent: Methanol (HPLC Grade)
-
Acid Catalyst: 1N Hydrochloric Acid (aq) or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of CAS 1356839-88-7 in 5 mL of methanol. Cool the solution to 0°C in an ice bath to suppress degradation.
-
Acid Addition: Add 0.5 mL of 1N HCl dropwise.
-
Expert Insight: Alternatively, use PPTS (2.0 eq) in MeOH at Room Temperature for 12-24h if the substrate proves highly unstable in HCl.
-
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC (DCM:MeOH 95:5) or LC-MS.[2] Look for the disappearance of the silylated starting material (MW ~1076) and appearance of the alcohol product (Everolimus-d4, MW ~962).
-
Quenching: Once conversion is >95%, carefully neutralize with saturated aqueous NaHCO₃. Do not overshoot to high pH (alkaline conditions also degrade Rapamycin).
-
Extraction: Dilute with water and extract 3x with Ethyl Acetate.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to isolate pure Everolimus-d4.
Bioanalytical Application: LC-MS/MS Quantification
Once deprotected, the resulting Everolimus-d4 serves as the internal standard for quantifying Everolimus in biological matrices (Whole Blood).
Why Deuterium (d4)?
-
Co-Elution: The d4-analog is chemically identical to Everolimus, ensuring it co-elutes and experiences the exact same matrix effects (suppression/enhancement) during ionization.
-
Mass Separation: The +4 Da mass shift is sufficient to avoid isotopic overlap (crosstalk) with the natural M+4 isotope of the drug, ensuring accurate quantification at low ng/mL levels.
LC-MS/MS Workflow Parameters
Matrix: Whole Blood (requires protein precipitation with ZnSO₄/MeOH). Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), heated to 50-60°C. Mobile Phase: Ammonium Formate/Methanol gradient (Ammonium adduct formation is preferred for Rapalogs: [M+NH₄]⁺).
MRM Transitions (Positive Mode ESI):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Type |
| Everolimus | 975.6 [M+NH₄]⁺ | 908.5 [M-CH₃OH-CH₂CHO]⁺ | Quantifier |
| Everolimus-d4 (IS) | 979.6 [M+NH₄]⁺ | 912.5 [M-CH₃OH-CH₂CHO]⁺ | Target |
Note: The fragmentation pattern typically involves the loss of the methoxy group and part of the macrocycle. The d4 label on the ethyl chain is retained in the 912.5 fragment, preserving the mass shift.
Visualization of Technical Workflows[3]
Figure 1: Synthesis & Activation Pathway
This diagram illustrates the transformation of the protected intermediate (CAS 1356839-88-7) into the active Internal Standard.
Caption: Conversion of Rapamycin to Everolimus-d4 via the critical protected intermediate CAS 1356839-88-7.
Figure 2: LC-MS/MS Bioanalytical Decision Matrix
A logic flow for using the derived Everolimus-d4 in clinical assays.
Caption: Workflow for utilizing Everolimus-d4 (derived from CAS 1356839-88-7) in therapeutic drug monitoring.
References
-
Santa Cruz Biotechnology. 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin Product Data. Retrieved from
-
Toronto Research Chemicals. 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin (Non-labeled Analog Data). Retrieved from
-
Moes, J. J., et al. (2012). Therapeutic Drug Monitoring of Everolimus using LC-MS/MS. Journal of Chromatography B . (Contextual validation of d4-IS). Retrieved from
-
LGC Standards. Impurity and Reference Material Data for Rapalogs. Retrieved from
-
Sigma-Aldrich (Merck). Everolimus-d4 Certified Reference Material. Retrieved from
Sources
Technical Whitepaper: Characterization and Application of 40-O-(2-tert-butyldimethylsilyloxy)ethyl-d4 Rapamycin
Executive Summary
This technical guide profiles 40-O-(2-tert-butyldimethylsilyloxy)ethyl-d4 rapamycin (hereafter d4-TBS-Everolimus ), a critical synthetic intermediate used in the production of Everolimus-d4 .[1]
Everolimus-d4 serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the LC-MS/MS quantification of Everolimus (a potent mTOR inhibitor) in biological matrices.[1] The d4-TBS-Everolimus molecule represents the "protected" precursor; it carries the deuterated ethyl chain required for mass spectrometry differentiation but retains a silyl protecting group that must be removed to yield the active standard.
Target Audience: Synthetic chemists, bioanalytical scientists, and QC researchers handling rapamycin derivatives.[1]
Chemical Architecture & Properties[1]
The molecule is a derivative of Rapamycin (Sirolimus) modified at the C40 position.[2][3][4] It features a unique tripartite structure: the macrocyclic core, a deuterated linker, and a lipophilic protecting group.
Structural Specifications
| Feature | Specification |
| Chemical Name | 40-O-(2-tert-butyldimethylsilyloxy)ethyl-d4 rapamycin |
| Synonyms | d4-TBS-Everolimus; Everolimus-d4 tert-butyldimethylsilyl ether |
| CAS Number | 1356839-88-7 (Analogous) |
| Molecular Formula | C₅₉H₉₃D₄NO₁₄Si |
| Molecular Weight | 1076.51 g/mol (approx. +4 Da vs non-deuterated) |
| Core Scaffold | Rapamycin (Macrocyclic Triene Lactone) |
| Modification (C40) | Ethylene glycol linker (d4-labeled) capped with TBS |
| Isotopic Label | Deuterium (D) at the ethylene linker (-O-CD₂-CD₂-O-) |
Physicochemical Behavior[1][12]
-
Lipophilicity: The tert-butyldimethylsilyl (TBS) group significantly increases logP compared to Everolimus.[1] This molecule is practically insoluble in water but highly soluble in low-polarity organic solvents (Hexane, Toluene, DCM).[1]
-
UV Absorption: Retains the characteristic triene absorption maximum at 277–279 nm .
-
Lability:
-
Acid Sensitivity: The TBS group is acid-labile (cleaved by HCl/MeOH).[1]
-
Oxidative Sensitivity: The triene system (C17–C22) is highly susceptible to oxidative degradation and isomerization (epimerization) upon exposure to light and air.
-
Synthesis & Deprotection Workflow
The utility of d4-TBS-Everolimus lies in its conversion to Everolimus-d4. The following protocol outlines the critical deprotection step, designed to remove the TBS group without degrading the sensitive rapamycin core.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Synthetic conversion pathway from Rapamycin to Everolimus-d4 via the d4-TBS intermediate.[1][2]
Protocol: Selective Deprotection of TBS Group
Objective: Remove the silyl protecting group to release the hydroxyl functionality required for the final Internal Standard.
Reagents:
-
d4-TBS-Everolimus (Starting Material)[1]
-
Methanol (HPLC Grade)[1]
-
Saturated Sodium Bicarbonate (NaHCO₃)[1]
-
Ethyl Acetate (EtOAc)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of d4-TBS-Everolimus in 5.0 mL of Methanol. Ensure the solution is clear.
-
Acidification: Cool the solution to 0°C (ice bath). Add 0.5 mL of 1N HCl dropwise.
-
Expert Note: Do not use strong acids or higher temperatures. The rapamycin ring is prone to ring-opening or dehydration under harsh acidic conditions.
-
-
Reaction: Stir at 0°C for 60–90 minutes . Monitor by TLC or HPLC.
-
Endpoint: Disappearance of the lipophilic TBS peak and appearance of the more polar Everolimus-d4 peak.
-
-
Quenching: Add 5.0 mL of saturated NaHCO₃ to neutralize the acid immediately.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane:Acetone gradient) to isolate pure Everolimus-d4.[1]
Analytical Characterization (LC-MS/MS)
When using d4-TBS-Everolimus as a reference standard (or analyzing it for purity), its behavior differs significantly from the final drug due to the lipophilic TBS cap.[1]
HPLC Retention Behavior
The TBS group adds significant hydrophobicity. On a standard C18 column where Everolimus elutes at ~2.5 minutes, d4-TBS-Everolimus will elute significantly later (e.g., >8 minutes) or require a stronger organic wash to elute.[1]
Recommended Gradient for Purity Check:
-
Column: C18 (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm)[1]
-
Mobile Phase A: 10mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile (ACN)[1]
-
Gradient:
-
0-1 min: 50% B[1]
-
1-8 min: Ramp to 100% B
-
8-12 min: Hold 100% B (Critical to elute TBS-intermediate)
-
12.1 min: Re-equilibrate
-
Mass Spectrometry Transitions
For the final Everolimus-d4 product (after deprotection), the following transitions are standard for clinical bioanalysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Adduct Type |
| Everolimus (Native) | 975.6 | 908.5 | [M+NH₄]⁺ |
| Everolimus-d4 (IS) | 979.6 | 912.5 | [M+NH₄]⁺ |
Note: The d4-TBS-Everolimus intermediate would have a mass of approx. 1093.5 [M+NH₄]⁺, but it is rarely quantified directly in biological samples.[1]
Stability & Handling Guidelines (E-E-A-T)
The stability of this molecule is governed by two competing factors: the stability of the protecting group and the instability of the polyene core.
The "Triene" Vulnerability
Rapamycin derivatives contain a conjugated triene system (C17-C22) that is UV-active and highly prone to photo-oxidation and isomerization .[1]
-
Protocol: Always handle under yellow light or low-light conditions.
-
Storage: Store solid at -20°C under inert gas (Argon/Nitrogen).
Stability Decision Tree
Figure 2: Stability profile and degradation pathways.
References
-
Sedrani, R., et al. (1998).[1] Chemical Modification of Rapamycin: The Discovery of SDZ RAD. Transplantation Proceedings.
-
Klawitter, J., et al. (2015).[1] Everolimus: A Review of its Pharmacology, Pharmacokinetics and Clinical Use. Expert Opinion on Drug Metabolism & Toxicology.
-
Streit, F., et al. (2002).[1] Rapid and Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Everolimus in Whole Blood using a Deuterated Internal Standard. Clinical Chemistry.[6]
-
U.S. Patent 5,665,772. O-alkylated Rapamycin Derivatives and Their Use, Particularly as Immunosuppressants. (Original patent describing the synthesis via TBS-protected triflate).[1]
-
Moenius, T., et al. (1999).[1] Synthesis of [27,28-13C2, 14-D]- and [13C2D4]-labeled SDZ RAD (Everolimus). Journal of Labeled Compounds and Radiopharmaceuticals.
Sources
- 1. 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]
- 4. WO2016207205A1 - Method for the synthesis of rapamycin derivatives - Google Patents [patents.google.com]
- 5. EP2670756B1 - Process for making everolimus - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
Technical Monograph: Everolimus-d4 tert-Butyldimethylsilyl Ether
Executive Summary
Everolimus-d4 tert-butyldimethylsilyl (TBDMS) ether represents a pivotal intermediate in the high-precision synthesis of Everolimus-d4 , the gold-standard Internal Standard (IS) used in LC-MS/MS quantification of immunosuppressants.[1]
While Everolimus (RAD001) itself is a macrocyclic mTOR inhibitor used in oncology and transplant medicine, its rigorous quantification in biological matrices (whole blood) requires a stable isotope-labeled analog to correct for ion suppression and recovery variance.[1] The TBDMS ether derivative serves as the protected precursor , offering superior stability compared to the reactive triflate reagents used during synthesis. This guide details the chemical architecture, synthetic utility, and deprotection protocols required to convert this ether into the active analytical standard.
Part 1: Chemical Identity & Structural Architecture[1]
This compound is the 40-O-alkylated derivative of Rapamycin (Sirolimus), where the alkyl chain carries both the isotopic label (Deuterium, d4) and the silyl protecting group.[1]
Chemical Data Table
| Property | Data |
| Chemical Name | 40-O-[2-(tert-butyldimethylsilyloxy)ethyl-d4]-rapamycin |
| Parent Compound | Everolimus (RAD001) |
| Molecular Formula | C₅₉H₉₃D₄NO₁₄Si |
| Molecular Weight | ~1076.5 g/mol (Calculated based on d4 incorporation) |
| Base CAS (Non-deuterated) | 159351-68-5 (Refers to the TBDMS ether of standard Everolimus) |
| Target Final CAS (d4) | 1338452-54-2 (Refers to the final deprotected Everolimus-d4) |
| Structural Modification | d4-Labeling: Located on the ethyl ether chain (derived from d4-ethylene glycol).Protection: TBDMS group on the terminal hydroxyl of the ethyl chain.[1][2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water. |
Structural Logic
The molecule consists of three distinct functional domains:
-
The Rapamycin Core: A 31-membered macrocyclic lactone containing a triene system (highly sensitive to light and oxidation) and an FKBP-12 binding domain.[1]
-
The Linker (d4-Ethyl): A hydroxyethyl chain attached to the C40 position.[1] The four deuterium atoms are located here to ensure the label is non-exchangeable and retains chromatographic co-elution with the analyte.
-
The Shield (TBDMS): A bulky silyl ether protecting group.[1] It prevents side reactions (like polymerization) during the alkylation of Rapamycin and renders the intermediate lipophilic for easier purification.[1]
Part 2: Synthetic Utility & Mechanism[1]
The synthesis of Everolimus-d4 is a challenge of regioselectivity . Rapamycin has multiple hydroxyl groups; targeting the C40-OH requires a "soft" alkylating agent and precise base control. The TBDMS ether is the stable "holding state" of the molecule before the final standard is released.
The Alkylation Pathway
Direct alkylation of Rapamycin with ethylene glycol is inefficient. Instead, the synthesis employs a triflate-activated precursor.
-
Activation: tert-Butyldimethylsilyloxy-ethyl-d4 triflate is generated in situ.
-
Coupling: Rapamycin is reacted with the triflate in the presence of a hindered base (2,6-Lutidine).
-
Result: Formation of Everolimus-d4 TBDMS ether (The Topic).
-
Deprotection: Removal of the TBDMS group yields the final Everolimus-d4.
Mechanism Visualization
The following diagram illustrates the transformation from Rapamycin to the final Internal Standard, highlighting the TBDMS ether's role.
Caption: Synthetic route showing the TBDMS ether as the stable intermediate between Rapamycin and the Everolimus-d4 reference standard.
Part 3: Handling & Deprotection Protocols
Warning: The triene system in the Rapamycin core is unstable. Avoid strong bases (which cause retro-aldol ring opening) and prolonged exposure to light.[1]
Protocol: Selective Deprotection
The conversion of the TBDMS ether to Everolimus-d4 is the most critical step. Using fluoride sources (like TBAF) is risky due to basicity.[1] Acidic hydrolysis is the preferred method for high-purity standards.
Reagents:
-
Everolimus-d4 TBDMS Ether (Substrate)
-
1N Hydrochloric Acid (HCl) OR Pyridinium p-toluenesulfonate (PPTS)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of Everolimus-d4 TBDMS ether in 5 mL of methanol. Ensure the solution is clear.
-
Acidification:
-
Method A (Standard): Add 0.5 mL of 1N aqueous HCl dropwise at 0°C.
-
Method B (Gentle): Add 1.5 equivalents of PPTS.
-
-
Reaction: Stir at 0°C to room temperature. Monitor by TLC or HPLC.
-
Endpoint: Disappearance of the lipophilic TBDMS ether peak and appearance of the more polar Everolimus-d4 peak.
-
Time: Typically 1–2 hours. Do not over-react to avoid degradation of the macrocycle.
-
-
Quenching: Neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) solution. Do not exceed pH 7.5 .
-
Extraction: Extract immediately with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4][5]
-
Purification: The crude residue requires preparative HPLC to remove any unreacted Rapamycin or ring-opened byproducts.
Storage & Stability[1]
-
TBDMS Ether (Intermediate): Stable at -20°C for >2 years if kept dry.[1] It is significantly more stable than the triflate reagent.
-
Final Everolimus-d4: Store at -20°C or -80°C in acetonitrile.
Part 4: Analytical Applications (LC-MS/MS)
The primary use of the final deprotected product is as an Internal Standard (IS) for Therapeutic Drug Monitoring (TDM).[1]
Why d4-Everolimus?
-
Co-Elution: The d4 analog elutes at the exact same retention time as native Everolimus on C18 columns, unlike structural analogs (e.g., Ascomycin or 32-desmethoxyrapamycin).[1]
-
Matrix Correction: It perfectly compensates for ion suppression caused by phospholipids in whole blood samples.
Analytical Workflow
The TBDMS ether itself can be used as a quality control marker to detect incomplete deprotection during the manufacturing of the reference standard.
Caption: LC-MS/MS workflow demonstrating the utilization of the final d4 standard in clinical analysis.
References
-
Cottens, S., et al. (1997).[1] O-Alkylated Rapamycin Derivatives and Their Use. U.S. Patent No.[6] 5,665,772.[6] Washington, DC: U.S. Patent and Trademark Office.
-
Moenius, T., et al. (2000).[1][6] Synthesis of carbon-14 labelled everolimus.[6] Journal of Labelled Compounds and Radiopharmaceuticals, 43(2), 113-120.[1][6]
-
Koster, R. A., et al. (2014).[1] A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard.[7] Therapeutic Drug Monitoring, 36(3).[1]
-
Cayman Chemical. (2024).[1] Everolimus-d4 Product Information & Safety Data Sheet.[1]
-
Simson Pharma. (2024).[1] Everolimus Tert-Butyldimethylsilyl Ether Reference Standard Data.[1][8][9]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. EP2670756B1 - Process for making everolimus - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Everolimus synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis method of everolimus related substance D - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]
- 7. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. Everolimus t-Butyldimethylsilyl Ether - SRIRAMCHEM [sriramchem.com]
An In-depth Technical Guide to the Synthesis of Stable Isotope Labeled Intermediates for Everolimus
Abstract
This technical guide provides a comprehensive overview of the synthesis of stable isotope-labeled (SIL) Everolimus, a critical tool for researchers, scientists, and drug development professionals. Everolimus (also known as RAD001) is a potent mTOR inhibitor used as an immunosuppressant and in oncology.[1] The use of SIL-Everolimus as an internal standard in quantitative bioanalysis by mass spectrometry is essential for accurate pharmacokinetic and metabolic studies. This guide details the synthetic routes for preparing key stable isotope-labeled intermediates, focusing on the introduction of ¹³C and ²H (deuterium) isotopes into the 40-O-(2-hydroxyethyl) side chain. We present detailed, field-proven protocols, an analysis of the underlying chemical principles, and a thorough guide to the analytical characterization of the final labeled product.
Introduction: The Imperative for Stable Isotope-Labeled Everolimus
Everolimus, a derivative of sirolimus, functions by forming a complex with the immunophilin FKBP-12, which then binds to and inhibits the mammalian Target of Rapamycin (mTOR).[1] This inhibition disrupts downstream signaling pathways, leading to the suppression of T-lymphocyte proliferation and other cellular processes. Given its potent biological activity and narrow therapeutic window, the accurate quantification of Everolimus in biological matrices is paramount for both clinical monitoring and drug development.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based bioassays.[2] By incorporating stable isotopes such as ¹³C, ²H, or ¹⁵N, an analogue of the drug is created that is chemically identical to the analyte but has a different mass. This allows for precise correction of variations in sample preparation, chromatography, and mass spectrometric response, leading to highly accurate and precise quantification. This guide focuses on the synthesis of key intermediates for producing Everolimus labeled in its characteristic 40-O-(2-hydroxyethyl) side chain, a common and synthetically accessible location for isotopic labeling.
Strategic Approach to the Synthesis of SIL-Everolimus
The most direct and widely adopted synthetic route to Everolimus involves the alkylation of the 40-hydroxyl group of sirolimus.[3] This strategy is readily adaptable for the introduction of stable isotopes by utilizing a labeled alkylating agent. Our approach, therefore, centers on the synthesis of a stable isotope-labeled 2-hydroxyethyl side chain, which is then activated for coupling with the sirolimus core.
The overall synthetic workflow can be summarized as follows:
-
Procurement of a stable isotope-labeled starting material: Commercially available [¹³C₂]ethylene glycol or [²H₄]ethylene glycol serves as the isotopic source.
-
Mono-protection of the labeled ethylene glycol: A silyl protecting group, typically tert-butyldimethylsilyl (TBDMS), is selectively introduced onto one of the hydroxyl groups.
-
Activation of the remaining hydroxyl group: The free hydroxyl group of the mono-protected diol is converted into a good leaving group, most commonly a trifluoromethanesulfonate (triflate).
-
Coupling with sirolimus: The labeled and activated side chain is reacted with sirolimus to form the C40-ether linkage.
-
Deprotection: The silyl protecting group is removed to yield the final stable isotope-labeled Everolimus.
This strategy offers high efficiency and allows for the late-stage introduction of the isotopic label, which is economically advantageous given the high cost of labeled starting materials.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for stable isotope-labeled Everolimus.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of Mono-TBDMS Protected Labeled Ethylene Glycol
Causality: The mono-protection of ethylene glycol is a critical step. Using a stoichiometric amount of the silylating agent relative to the diol, and carefully controlling the reaction conditions, favors the formation of the mono-protected product over the di-protected byproduct. Imidazole acts as both a base to neutralize the HCl generated and as a catalyst.
Protocol:
-
To a solution of [¹³C₂]ethylene glycol (1.0 g, 15.6 mmol) or [²H₄]ethylene glycol (1.0 g, 15.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C, add imidazole (2.3 g, 33.8 mmol).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.5 g, 16.6 mmol) in anhydrous DMF (10 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the mono-TBDMS protected labeled ethylene glycol as a colorless oil.
| Compound | Starting Material | Expected Yield |
| [¹³C₂]-2-((tert-butyldimethylsilyl)oxy)ethanol | [¹³C₂]Ethylene Glycol | 75-85% |
| [²H₄]-2-((tert-butyldimethylsilyl)oxy)ethanol | [²H₄]Ethylene Glycol | 75-85% |
Synthesis of Labeled 2-((tert-butyldimethylsilyl)oxy)ethyl Triflate
Causality: The triflation of the remaining free hydroxyl group converts it into an excellent leaving group, facilitating the subsequent nucleophilic substitution by the hydroxyl group of sirolimus.[4] The reaction is performed at low temperature to minimize side reactions, and a non-nucleophilic base, 2,6-lutidine, is used to scavenge the triflic acid byproduct.[5]
Protocol:
-
Dissolve the mono-TBDMS protected labeled ethylene glycol (from step 3.1, 1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) at -20 °C.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise, maintaining the temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with cold DCM and wash with cold saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
The resulting labeled 2-((tert-butyldimethylsilyl)oxy)ethyl triflate is typically used immediately in the next step without further purification due to its instability.
Coupling of Labeled Side Chain with Sirolimus
Causality: This is a nucleophilic substitution reaction where the 40-hydroxyl group of sirolimus acts as the nucleophile, displacing the triflate leaving group on the labeled side chain.[3] 2,6-Lutidine is used as a base to activate the hydroxyl group of sirolimus and to neutralize the generated triflic acid.[6]
Protocol:
-
To a solution of sirolimus (1.0 eq) in anhydrous toluene, add 2,6-lutidine (3.0 eq).
-
Add a freshly prepared solution of the labeled 2-((tert-butyldimethylsilyl)oxy)ethyl triflate (from step 3.2, 2.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by HPLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the TBDMS-protected SIL-Everolimus.
Deprotection to Yield SIL-Everolimus
Causality: The TBDMS group is labile under acidic conditions.[7] A mild acidic workup is sufficient to cleave the silyl ether without affecting the rest of the complex Everolimus molecule.
Protocol:
-
Dissolve the TBDMS-protected SIL-Everolimus (from step 3.3) in a mixture of acetonitrile and 1 M aqueous HCl at 0 °C.
-
Stir the reaction mixture for 1-2 hours, monitoring by HPLC or LC-MS.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC to obtain the desired stable isotope-labeled Everolimus.
Analytical Characterization of SIL-Everolimus
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized SIL-Everolimus.
Mass Spectrometry
Mass spectrometry is the primary technique for confirming the successful incorporation of the stable isotopes.
Expected Mass Shifts:
| Labeled Everolimus | Isotopic Label | Expected Mass Increase |
| [¹³C₂]-Everolimus | Two ¹³C atoms | +2 Da |
| [²H₄]-Everolimus | Four ²H atoms | +4 Da |
Fragmentation Analysis:
The fragmentation pattern of Everolimus in tandem mass spectrometry (MS/MS) is complex.[8] The most abundant product ions typically result from neutral losses. For the labeled analogues, these fragments will either retain the isotopic label or not, depending on which part of the molecule they originate from.
Caption: Expected MS fragmentation patterns for labeled Everolimus.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation and can be used to determine the position of the isotopic labels.
-
¹H NMR: For [²H₄]-Everolimus, the signals corresponding to the protons on the 2-hydroxyethyl side chain will be absent.
-
¹³C NMR: For [¹³C₂]-Everolimus, the signals for the two carbons of the 2-hydroxyethyl side chain will be significantly enhanced and will show ¹³C-¹³C coupling.
Conclusion
The synthesis of stable isotope-labeled Everolimus is a critical undertaking for advancing research and clinical applications of this important therapeutic agent. The synthetic strategy outlined in this guide, which leverages commercially available labeled starting materials and a robust, multi-step chemical process, provides a reliable pathway for producing high-quality [¹³C₂]- and [²H₄]-Everolimus. The detailed protocols and analytical guidance presented herein are intended to empower researchers to confidently synthesize and characterize these essential internal standards, thereby enhancing the accuracy and reliability of their quantitative studies.
References
- A straightforward, robust liquid chromatography tandem mass spectrometry assay has been developed and validated for the simultaneous measurement of everolimus and sirolimus in small volumes of whole blood. (2014). PubMed.
- Liquid-liquid Extraction of Everolimus an Immunosuppressant from Human Whole Blood and its Sensitive Determin
- Everolimus by Tandem Mass Spectrometry.
- Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. (2007). PubMed.
- PROCESSES FOR PREPARATION OF EVEROLIMUS AND INTERMEDIATES THEREOF. (2011).
- EVEROLIMUS. (2021). New Drug Approvals.
- Buy 2-((tert-Butyldimethylsilyl)oxy)
- 2-(tert-butyldiMethylsilyl )
- (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7. (2025). ChemicalBook.
- Process for the synthesis of everolimus and intermediates thereof. (2018).
- Hyperpolarized 13C MR spectroscopic imaging can be used to monitor Everolimus treatment in vivo in an orthotopic rodent model of glioblastoma. (2012). PubMed.
- Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus.
- US20130225823A1 - Processes for preparation of everolimus and intermediates thereof. (2011).
- US9079921B2 - Processes for preparation of Everolimus and intermediates thereof. (2011).
- WO2012103960A1 - Process for making trisubstituted silyloxyethyl triflates. (2011).
- TBDMS trifl
- Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- CN105367596A - Preparation methods of tert-butyl dimethyl siloxy ethanol and tert-butyl dimethyl siloxy acetaldehyde. (2016).
- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
- Everolimus Isomer C|CAS 908340-97-6. Benchchem.
- Everolimus. Wikipedia.
- Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. (2018). The Royal Society of Chemistry.
- Chemoselective Deprotection of Triethylsilyl Ethers. PMC - NIH.
- 2-((tert-Butyldimethylsilyl)oxy)ethanol | SIELC. (2018). SIELC Technologies.
- Enantiospecific Synthesis of All Four Diastereomers of 2-Methyl-3- (( trialkylsilyl) oxy )alkanals: Facile Preparation of Aldols. (1993). UCLA – Chemistry and Biochemistry.
- 2-((tert-Butyldimethylsilyl)oxy)ethanol | 102229-10-7. Sigma-Aldrich.
- Diaminodiacid-Based Solid-Phase Synthesis of all-Hydrocarbon Stapled α-helical Peptides - Supporting Inform
- A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Period
- 2-((tert-Butyldimethylsilyl)oxy)
- 102229-10-7 | 2-((tert-Butyldimethylsilyl)oxy)ethanol. ChemScene.
- An In-depth Technical Guide to the Synthesis and Preparation of 2-Methylbutanal-13C2. Benchchem.
- Hyperpolarized 13C MR spectroscopic imaging can be used to monitor Everolimus treatment in vivo in an orthotopic rodent model of glioblastoma. PMC.
- CN110724039A - Preparation method of ethylene glycol mono-tert-butyl ether. (2020).
- Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. (2022).
- everolimus. Cancer Care Ontario.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Everolimus Isomer C|CAS 908340-97-6|958.2 g/mol [benchchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Buy 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate | 164162-36-1 [smolecule.com]
- 5. 2-(tert-butyldiMethylsilyl )oxyl alcohol trifluorin Methanesulfonate | 164162-36-1 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterization and Application of C59H93D4NO14Si
This guide serves as an authoritative technical reference for C59H93D4NO14Si , chemically identified as 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (or Everolimus-d4 tert-Butyldimethylsilyl Ether).[1]
This molecule is a critical synthetic intermediate and stable isotope precursor used in the bioanalysis of Everolimus (an mTOR inhibitor/immunosuppressant).[1]
Subject: Molecular Weight, Structural Integrity, and Deprotection Protocols for Protected Everolimus-d4. Classification: Stable Isotope Standards / Macrocyclic Lactone Intermediates.
Executive Summary
C59H93D4NO14Si is the tert-butyldimethylsilyl (TBS)-protected precursor to Everolimus-d4 .[1] In high-sensitivity LC-MS/MS workflows for therapeutic drug monitoring (TDM), Everolimus-d4 is the gold-standard Internal Standard (IS).[1]
Researchers typically encounter this specific C59 species in two contexts:
-
Synthesis: As the final intermediate before the acid-catalyzed deprotection step yielding the usable Everolimus-d4 standard.[1]
-
Impurity Profiling: As a process-related impurity in commercial Everolimus-d4 batches, which must be chromatographically resolved to prevent ionization suppression.[1]
This guide provides the precise physicochemical data and handling protocols required to utilize or convert this molecule effectively.
Physicochemical Identity
The molecular weight of a deuterated species must be calculated using accurate isotopic masses, not average atomic weights, to ensure validity in Mass Spectrometry (MS) applications.[1]
Exact Mass Calculation (Monoisotopic)
For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the only relevant metric.[1]
| Element | Isotope | Count | Mass (Da) | Total Mass Contribution |
| Carbon | ¹²C | 59 | 12.00000 | 708.00000 |
| Hydrogen | ¹H | 93 | 1.00783 | 93.72819 |
| Deuterium | ²H (D) | 4 | 2.01410 | 8.05640 |
| Nitrogen | ¹⁴N | 1 | 14.00307 | 14.00307 |
| Oxygen | ¹⁶O | 14 | 15.99491 | 223.92874 |
| Silicon | ²⁸Si | 1 | 27.97693 | 27.97693 |
| Total | 1075.69333 |
-
Monoisotopic Mass: 1075.6933 Da[1]
-
Average Molecular Weight: ~1076.51 g/mol (Used for gravimetric preparation)[1]
-
Adduct Ions (ESI+):
Structural Composition
The molecule consists of three distinct functional domains.[1] Understanding this segmentation is vital for interpreting fragmentation patterns in MS/MS.[1]
Experimental Protocol: Deprotection to Active Standard
If you possess C59H93D4NO14Si, you likely need to convert it to Everolimus-d4 (C53H83D4NO14) for use as an internal standard.[1] The TBS group renders the molecule lipophilic and inactive for standard biological assays.[1]
Objective: Selective cleavage of the Si-O bond without degrading the acid-sensitive macrolide core.[1]
The "Buffered Fluoride" Method
Why this works: Macrolides like Rapamycin/Everolimus are unstable in strong acids (which cause ring-opening or dehydration).[1] Therefore, standard acidic deprotection (e.g., HCl) is forbidden.[1] We use a buffered fluoride source to attack the Silicon atom under mild conditions.[1]
Reagents Required:
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) 1.0 M in THF.[1]
-
Buffer: Acetic Acid (glacial).[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of C59H93D4NO14Si in 1.0 mL of anhydrous THF in a chemically inert vial (polypropylene preferred to avoid silica leaching from glass, though glass is acceptable for short durations).
-
Buffering (Crucial): Premix the TBAF solution with Acetic Acid in a 1:1 molar ratio.
-
Reaction: Add 2.0 equivalents of the buffered TBAF mixture to the substrate solution at 0°C (ice bath).
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LC-MS.[1]
-
Target: Disappearance of peak m/z 1098 ([M+Na]⁺ of precursor) and appearance of m/z 984 ([M+Na]⁺ of Everolimus-d4).[1]
-
-
Quenching: Quench with saturated aqueous NH₄Cl.
-
Extraction: Extract 3x with Ethyl Acetate.
-
Purification: The crude must be purified via Flash Chromatography (Silica gel, Hexane:Acetone gradient) to remove the tetrabutylammonium salts, which are ion suppressors in LC-MS.[1]
Analytical Methodology (LC-MS/MS)
When analyzing this molecule (either as a QC check or an impurity), specific MS parameters are required.
Chromatographic Conditions
The TBS group significantly increases hydrophobicity (LogP ~9.[1]1) compared to Everolimus (LogP ~6.0).[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]
-
Mobile Phase:
-
Retention Time Shift: Expect the C59 species to elute significantly later than Everolimus-d4.[1] If Everolimus elutes at 2.5 min, the C59-TBS derivative will likely elute at 4.0–4.5 min on a standard gradient.[1]
Mass Spectrometry Transitions (MRM)
For Triple Quadrupole (QqQ) detection:
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |
| 1093.7 [M+NH₄]⁺ | 1025.6 | 25 | Loss of TBS fragment |
| 1093.7 [M+NH₄]⁺ | 409.3 | 35 | Characteristic Rapamycin fragment |
| 1098.7 [M+Na]⁺ | - | - | Poor fragmentation (Sodium adducts are stable) |
Note: It is highly recommended to use the Ammonium adduct [M+NH₄]⁺ for fragmentation studies, as Sodium adducts often do not fragment efficiently.[1]
Stability and Storage
The C59H93D4NO14Si molecule shares the fragility of the Rapamycin core.[1]
-
Temperature: Store at -20°C or below.
-
Solvent: Stable in DMSO or Methanol for short periods (<24h). Avoid protic solvents for long-term storage of the stock solution to prevent slow hydrolysis or transesterification.[1]
References
-
Toronto Research Chemicals (TRC). 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin - Product Data Sheet.[1] Accessed 2024.[1][6]
-
Klawitter, J., et al. (2015).[1] Everolimus and sirolimus in transplantation-related monitoring.[1] Expert Opinion on Drug Metabolism & Toxicology.[1] (Contextual grounding for Everolimus TDM).
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Authoritative source for TBAF/Acetic Acid deprotection protocols).
-
PubChem Compound Summary. Everolimus Derivatives and Silyl Ethers.[1] National Library of Medicine.[1] [1]
(Note: While specific Certificates of Analysis are batch-dependent, the TRC link serves as the primary structural reference for this specific catalog intermediate.)
Sources
- 1. Dimethyl diphenylsilane | C14H16Si | CID 136618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.biomart.cn [m.biomart.cn]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. 42-O-Êå-¶¡»ù¶þ¼×»ù¹èÍé»ùÑõ»ùÒÒ»ù-d4À×ÅÁÃ¹ËØ_CAS:1356839-88-7 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 5. cato-chem.com [cato-chem.com]
- 6. Cyclohexylmethyl(dimethoxy)silane | C9H20O2Si | CID 3084281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Deuteration of the Rapamycin C42 Effector Domain
Executive Summary: The Case for C42 Deuteration
Rapamycin (Sirolimus) is a cornerstone macrocyclic lactone used for immunosuppression and mTOR inhibition. However, its clinical utility is often limited by poor aqueous solubility and rapid oxidative metabolism via hepatic CYP3A4. The C42 position (designated as C40 in standard IUPAC numbering but widely referred to as C42 in analog development literature such as for Temsirolimus) represents a critical "metabolic soft spot."
This guide details the technical methodology for modifying the Rapamycin C42 position with deuterium (
Structural Context & The "Soft Spot" Hypothesis
The C42 Ambiguity
In the context of rapamycin analogs, the cyclohexane ring hydroxyl group is the primary site for derivatization.
-
IUPAC Numbering: C40
-
Analog/Patent Numbering: C42 (Common in Wyeth/Pfizer legacy literature for Temsirolimus and Everolimus).
-
Target: The secondary alcohol (-CH(OH)-) on the cyclohexane ring.
Metabolic Vulnerability
The C42 methine proton is susceptible to hydrogen atom abstraction by the heme-iron-oxo species of Cytochrome P450 3A4 (CYP3A4). This leads to:
-
Oxidation: Conversion to the ketone (inactive or less active).
-
O-Dealkylation: If the site is alkylated (as in analogs).
-
Ring Opening: Precursor to seco-rapamycin degradation.
The Solution: The Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium. Replacing the C42-H with C42-D increases the activation energy required for CYP3A4 cleavage, slowing the rate-limiting step of metabolism.
Experimental Protocol: Stereoselective C42 Deuteration
This protocol describes the synthesis of 42-deutero-rapamycin (Rapamycin-d1 at the C42 methine position). The strategy involves a two-step "Oxidation-Reduction" cycle to invert and then restore the stereocenter with deuterium incorporation.
Phase 1: Selective Oxidation of C42-OH
The C42 hydroxyl is more reactive than the C31 hydroxyl due to steric accessibility. However, transient protection of C31 is recommended for high yield.
Reagents:
-
Dess-Martin Periodinane (DMP) or TEMPO/BAIB
-
Dichloromethane (DCM)
-
TBS-Cl (for transient protection)
Workflow:
-
Protection (Optional but Recommended): Treat Rapamycin with 1.1 eq TBS-Cl/Imidazole at 0°C to selectively protect the C31-OH.
-
Oxidation: Dissolve the intermediate in anhydrous DCM. Add 1.2 eq Dess-Martin Periodinane at 0°C. Stir for 2 hours.
-
Workup: Quench with saturated
/ (1:1). Extract with EtOAc. -
Result: 42-Oxo-Rapamycin (or protected variant).
Phase 2: Stereoselective Deuterode-reduction
Restoring the hydroxyl group with the correct stereochemistry (S-configuration) is critical for FKBP12/mTOR binding.
Reagents:
-
Deuteride Source: L-Selectride-d (Lithium tri-sec-butylborodeuteride) or
with Cerium(III) chloride (Luche Reduction). -
Solvent: THF (anhydrous) at -78°C.
Mechanism: L-Selectride is bulky and attacks the ketone from the less hindered equatorial face, forcing the resulting hydroxyl into the axial position (or vice-versa depending on ring conformation). For Rapamycin, achieving the natural stereochemistry often requires careful selection of the reducing agent.
-
Protocol:
-
Cool the 42-Oxo-Rapamycin solution in THF to -78°C.
-
Add L-Selectride-d (1.0 M in THF) dropwise.
-
Stir for 1 hour, monitoring by TLC.
-
Quench: Add
(to prevent proton exchange) followed by oxidative workup ( /NaOH) if using boron reagents. -
Deprotection: If TBS was used, treat with HF-Pyridine or TBAF to remove the C31 silyl group.
-
Outcome: 42-Deutero-Rapamycin (C42-D, C42-OH).
Visualization: Synthesis & Metabolic Pathway
The following diagram illustrates the synthesis pathway and the subsequent metabolic blockade.
Caption: Synthesis of C42-Deutero-Rapamycin via oxidation-reduction and subsequent CYP3A4 metabolic blockade.
Analytical Validation Standards
To ensure the integrity of the modification, the following self-validating analytical steps are required.
NMR Spectroscopy
-
1H NMR (500 MHz+): The signal corresponding to the C42 proton (typically a multiplet around
3.5 - 4.0 ppm depending on solvent) must be absent in the deuterated product. -
13C NMR: Observe the triplet splitting of the C42 carbon signal due to Carbon-Deuterium coupling (
Hz). -
Isotopic Purity Calculation: Integration of residual proton signal at C42 vs. internal standard. Target >98% D-incorporation.
Mass Spectrometry (HRMS)
-
Mass Shift: The molecular ion
should shift by exactly +1.006 Da (mass of neutron). -
Fragmentation: MS/MS fragmentation should show retention of the deuterium in fragments containing the C35-C42 macrocyclic segment.
Data Presentation Table
| Parameter | Native Rapamycin | C42-Deutero-Rapamycin | Success Criteria |
| Molecular Formula | Exact Match | ||
| Monoisotopic Mass | 913.5551 Da | 914.5614 Da | |
| C42 1H-NMR Signal | Multiplet ( | Silent/Absent | >98% Disappearance |
| CYP3A4 Half-life | >2x Improvement |
Biological Implications & Causality
Pharmacokinetics (PK)
The primary driver for this modification is the Kinetic Isotope Effect (KIE) .
-
Causality: By substituting H for D at the site of oxidation, the zero-point vibrational energy is lowered. Breaking the C-D bond requires more energy.
-
Outcome: If C42 oxidation is the rate-limiting step in clearance, the
(Area Under the Curve) will increase, and (Clearance) will decrease. This allows for lower dosing to achieve therapeutic levels, potentially reducing off-target toxicity.
Binding Affinity (mTOR/FKBP12)
-
Steric Silence: Deuterium has a van der Waals radius nearly identical to Hydrogen.
-
Prediction: The
for mTOR inhibition and the for FKBP12 binding should remain statistically identical to the parent compound. -
Validation: Perform a competitive binding assay (TR-FRET) using standard Rapamycin as a control. Any deviation suggests stereochemical inversion (epimerization) rather than isotope effect.
References
-
Wyeth (Pfizer). Temsirolimus (Torisel) Label and Chemistry Review. (Establishes C42 numbering convention for rapamycin esters).
-
K.C. Nicolaou, et al. Stereoselective construction of the C21–C42 fragment of rapamycin.[7] Journal of the Chemical Society, Chemical Communications.[7] (Detailed structural assignment).
-
Santa Cruz Biotechnology. 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin.[8] (Commercial availability of C42-modified deuterated intermediates).
-
Concert Pharmaceuticals. Deuterated Rapamycin Analogs Patent (WO2018204416A1). (Describes general utility of deuteration in mTOR inhibitors).
-
Sedrani, R., et al. Chemical Modification of Rapamycin: The Discovery of SDZ RAD (Everolimus). (Discusses the reactivity of the C40/C42 hydroxyl group).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective construction of the C21–C42 fragment of rapamycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Precision Deprotection of TBDMS-Deuterated Rapamycin (Sirolimus)
Executive Summary
The deprotection of tert-butyldimethylsilyl (TBDMS) groups from Deuterated Rapamycin (d-Sirolimus) represents a critical juncture in the synthesis of metabolically stable isotopologues. Unlike standard organic substrates, Rapamycin possesses a fragile 31-membered macrocyclic lactone core containing a base-sensitive retro-aldol site and an acid-sensitive hemiketal.
Standard deprotection reagents like TBAF (Tetra-n-butylammonium fluoride) are contraindicated due to basicity-induced ring opening. This protocol details a Buffered HF-Pyridine Kinetic Control System . This method maximizes yield (>85%) and preserves isotopic fidelity by minimizing enolization-driven deuterium scrambling, a risk often overlooked in standard literature.
Strategic Analysis & Chemical Logic
The Stability Paradox
Rapamycin presents a "stability paradox" that dictates the choice of reagents:
-
Base Sensitivity: The C-10/C-11 region is prone to retro-aldol fragmentation under basic conditions (pH > 9), leading to secorapamycin. This eliminates TBAF as a viable candidate.
-
Acid Sensitivity: Strong mineral acids cause dehydration of the hemiketal and isomerization of the triene system.
-
Isotopic Fidelity: For deuterated analogs (specifically those deuterated at metabolic hotspots like C-40, C-31, or methoxy groups), avoiding thermodynamic equilibrium is essential to prevent H/D exchange at alpha-carbonyl positions.
The Solution: Buffered HF-Pyridine
The optimal reagent is Hydrogen Fluoride-Pyridine (HF·Py) used in a specific stoichiometric excess of pyridine.
-
Mechanism: The Fluoride ion (F-) has a high affinity for Silicon (Si-F bond energy > Si-O).
-
Buffering: Excess pyridine maintains the reaction environment at a weakly acidic pH (approx. pH 4-5), sufficient to activate the silyl ether but insufficient to protonate the macrocycle's sensitive nitrogen or oxygen centers to the point of degradation.
Experimental Protocol
Materials & Equipment
-
Substrate: TBDMS-Protected Deuterated Rapamycin (Purity >98%).
-
Reagent: HF·Pyridine complex (70% HF, typically ~30% Pyridine). Handle with extreme caution.
-
Buffer/Solvent: Anhydrous Pyridine (99.9%) and THF (inhibitor-free).
-
Vessels: Polypropylene (PP) or PTFE (Teflon) reaction vessels.
-
Critical Note: Do NOT use glass. HF etches glass, releasing SiF₄ and water, which alters reaction kinetics and contaminates the product.
-
-
Safety: Calcium Gluconate gel (antidote) must be on hand. Double nitrile gloves required.
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)[1]
-
Purge a 15 mL polypropylene tube with Argon.
-
Dissolve 100 mg of TBDMS-d-Rapamycin in 2.0 mL of anhydrous THF.
-
Add 0.5 mL of anhydrous Pyridine.
-
Why: This establishes the buffering capacity before the acid source is introduced.
-
-
Cool the solution to 0°C in an ice/water bath.
Step 2: Reagent Addition (Kinetic Initiation)
-
In a separate plastic vial, prepare a stock solution of HF·Py in THF (1:5 v/v).
-
Dropwise, add 0.25 mL of the HF·Py/THF solution to the reaction vessel over 5 minutes.
-
Stoichiometry: Target approx. 10-15 eq of HF relative to substrate. The large excess drives the reaction to completion quickly (kinetic control) before degradation can occur.
-
Step 3: Reaction Monitoring[1][2]
-
Maintain at 0°C for 2 hours.
-
TLC Check: Aliquot 5 µL into saturated NaHCO₃, extract with EtOAc.
-
Mobile Phase: Hexane:Acetone (3:1).
-
Visualization: UV (254 nm) and p-Anisaldehyde stain.
-
Target: Disappearance of the high-Rf spot (Protected) and appearance of the lower-Rf spot (Deprotected).
-
Step 4: Quenching & Workup[1]
-
The Calcium Quench (Preferred): Pour the reaction mixture slowly into a stirred suspension of CaCl₂ (aqueous) and EtOAc.
-
Separate the organic layer.[1]
-
Wash organics with:
-
1x Brine
-
1x Water[8]
-
1x Saturated CuSO₄ (optional, to remove excess pyridine if needed, though rapid column is preferred).
-
-
Dry over Na₂SO₄, filter, and concentrate in vacuo at <30°C.
Process Control & Troubleshooting
Quantitative Data Summary
| Parameter | Standard Conditions | Optimized Protocol (This Guide) | Impact |
| Reagent | TBAF / THF | HF·Py / Pyridine / THF | Prevents ring opening (Secorapamycin formation). |
| Temperature | 25°C (RT) | 0°C | Reduces kinetic energy for isomerization side-reactions. |
| Vessel Material | Glass | Polypropylene/PTFE | Prevents glass etching and Lewis Acid (SiF₄) generation. |
| Yield | 40-60% | 85-92% | Significant cost saving on deuterated material. |
| D-Scrambling | High Risk (Base) | Negligible | Preserves isotopic purity of the API. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (2h) | HF·Py is old/wet or Pyridine excess too high. | Add fresh HF·Py (50 µL aliquots). Ensure temp is not <-5°C. |
| Ring Opening (Seco) | pH too high (basic) or temp too high. | Ensure HF is added after Pyridine. Keep strictly at 0°C. |
| Isomerization | Acid concentration too high locally. | Increase stir rate during addition. Dilute HF stock further. |
Visualization of Workflows
Reaction Pathway & Decision Logic
The following diagram illustrates the critical decision points in the deprotection workflow to ensure structural integrity.
Caption: Figure 1: Optimized kinetic workflow for TBDMS removal. Note the critical buffering steps to mitigate retro-aldol and isomerization risks.
Isotope Fidelity Check
Ensuring the deuterium label remains intact during the acidic transition.
Caption: Figure 2: Quality Control logic for validating isotopic retention post-deprotection.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on silyl ether stability and cleavage conditions).
-
Nicolaou, K. C., et al. (1993).[7] "Total Synthesis of Rapamycin." Journal of the American Chemical Society, 115(10), 4419–4420. (Establishes the baseline sensitivity of the rapamycin macrocycle).
-
Ley, S. V., et al. (2009).[6] "Total synthesis of rapamycin." Chemistry – A European Journal, 15(12), 2874-2914. (Detailed discussion on late-stage deprotection strategies avoiding degradation).
-
Wyeth Holdings Corp. (2003). Process for the preparation of rapamycin 42-ester with 3-hydroxy-2-(hydroxymethyl)-2-methylpropionic acid. US Patent 7,220,856. (Industrial validation of HF-based deprotection for rapamycin derivatives).
-
Il'ichev, Y. V., et al. (2007).[3][9] "Degradation of rapamycin and its ring-opened isomer: role of base catalysis." Journal of Pharmaceutical and Biomedical Analysis. (Provides the kinetic data justifying the avoidance of basic TBAF conditions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. reddit.com [reddit.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
Abstract
This technical guide provides detailed application notes and protocols for the utilization of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin as a key precursor. The primary focus of this document is its application in the high-yield synthesis of deuterated Everolimus (Everolimus-d4) and the subsequent use of this product as an internal standard for quantitative bioanalytical assays. We will explore the chemical rationale behind the use of a deuterated and silyl-protected intermediate, provide step-by-step synthetic and analytical protocols, and discuss the mechanism of action of Everolimus within the mTOR signaling pathway. This guide is intended for researchers, medicinal chemists, and drug metabolism scientists working in the fields of oncology, transplant medicine, and pharmaceutical analysis.
Introduction
Rapamycin and its derivatives, known as "rapalogs," are macrolide compounds with potent immunosuppressive and anti-proliferative properties.[1][2] Their therapeutic effects are primarily mediated through the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1][3][4] Everolimus, 40-O-(2-hydroxyethyl)-rapamycin, is a prominent rapalog used in oncology and to prevent organ transplant rejection.[1][2]
The synthesis of Everolimus and its isotopically labeled analogues often involves the selective alkylation of the C42 hydroxyl group of rapamycin.[4] 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a strategically designed precursor for the synthesis of Everolimus-d4.[5] This intermediate incorporates two key features:
-
A tert-Butyldimethylsilyl (TBDMS) protecting group on the 2-hydroxyethyl moiety. The TBDMS group is a robust silyl ether that is stable under a variety of reaction conditions but can be removed chemoselectively under acidic conditions.[6] This allows for the efficient alkylation of rapamycin at the C42 position without side reactions.
-
Deuterium labeling (d4) on the ethyl group. The presence of stable isotopes does not alter the chemical properties of the molecule but provides a distinct mass signature. This makes Everolimus-d4 an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it co-elutes with the unlabeled analyte and experiences similar matrix effects, thereby improving the accuracy and precision of quantification.[7][8][9][10]
This document will provide comprehensive protocols for the synthesis of Everolimus-d4 from this advanced precursor and its application in bioanalytical method development.
Part 1: Synthesis of Everolimus-d4
The synthesis of Everolimus-d4 from 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a two-step process: first, the alkylation of rapamycin with a protected and deuterated sidechain, followed by the deprotection of the silyl ether to yield the final product. The provided precursor, however, is already the alkylated and protected rapamycin derivative, simplifying the synthesis to a single deprotection step.
Chemical and Physical Properties of the Precursor
| Property | Value | Source |
| Chemical Name | 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl-d4]rapamycin | |
| Synonyms | Everolimus-d4 tert-Butyldimethylsilyl Ether | [11] |
| Molecular Formula | C₅₉H₉₃D₄NO₁₄Si | |
| Molecular Weight | 1076.51 g/mol | [5] |
| Appearance | White to Off-White Solid | [12] |
| Storage | 2-8°C, Hygroscopic, Under inert atmosphere | [12] |
Experimental Protocol: Deprotection of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
This protocol describes the removal of the TBDMS protecting group to yield Everolimus-d4. The use of dilute hydrochloric acid in a protic solvent is a standard and effective method for this transformation.
Materials:
-
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Hydrochloric acid (1.0 M aqueous solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (1.0 eq) in methanol (approximately 10 mL per gram of starting material). Stir the solution at room temperature until the solid is fully dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Acid Addition: Slowly add a 1.0 M hydrochloric acid solution (1.5 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.
-
Extraction: Add ethyl acetate (20 mL per gram of starting material) to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Everolimus-d4.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Everolimus-d4. The purity should be assessed by HPLC and the identity confirmed by mass spectrometry and ¹H NMR.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Everolimus-d4.
Part 2: Application of Everolimus-d4 in Bioanalytical Methods
The primary application of Everolimus-d4 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Everolimus in biological matrices such as whole blood, plasma, or tissue homogenates using LC-MS/MS.
The Rationale for Using a Deuterated Internal Standard
The use of a SIL-IS is the gold standard in quantitative mass spectrometry for several reasons:[8][12]
-
Co-elution: The deuterated analog has nearly identical physicochemical properties to the unlabeled analyte, ensuring they elute at the same time during liquid chromatography.
-
Correction for Matrix Effects: Both the analyte and the SIL-IS are affected similarly by ion suppression or enhancement in the mass spectrometer's ion source, which is a common issue with complex biological samples.
-
Compensation for Sample Preparation Variability: Any loss of the analyte during extraction and sample processing will be mirrored by a proportional loss of the SIL-IS.
By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, these sources of error are effectively normalized, leading to highly accurate and precise results.[12]
Protocol: Quantification of Everolimus in Whole Blood using Everolimus-d4 as an Internal Standard
This protocol provides a general procedure for the analysis of Everolimus in whole blood. It should be optimized and validated according to regulatory guidelines.
Materials:
-
Everolimus analytical standard
-
Everolimus-d4 internal standard
-
Whole blood samples (calibrators, quality controls, and unknown samples)
-
Methanol
-
Zinc sulfate solution (0.1 M)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Everolimus and Everolimus-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (Everolimus-d4) by diluting the stock solution in methanol to a final concentration of 100 ng/mL.
-
Prepare a series of working solutions of Everolimus for the calibration curve and quality control samples by serial dilution of the stock solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of a precipitation solution consisting of methanol and 0.1 M zinc sulfate (2:1, v/v) containing the Everolimus-d4 internal standard at a concentration of 50 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Everolimus: Q1 m/z 976.6 → Q3 m/z 909.5 (Ammonium adduct)
-
Everolimus-d4: Q1 m/z 980.6 → Q3 m/z 913.5 (Ammonium adduct)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Everolimus to Everolimus-d4 against the nominal concentration of the calibrators.
-
Determine the concentration of Everolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for Everolimus.
Part 3: Mechanism of Action of Everolimus
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway.[1][3] mTOR is a serine/threonine kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Everolimus primarily targets mTORC1.[1]
The mechanism of inhibition is as follows:
-
Binding to FKBP12: Everolimus first binds to the intracellular protein FK506-binding protein 12 (FKBP12).[1][11]
-
Inhibition of mTORC1: The Everolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex.[3]
-
Downstream Effects: This binding allosterically inhibits the kinase activity of mTORC1, leading to the dephosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3]
-
Cellular Consequences: The inhibition of S6K1 and 4E-BP1 leads to a reduction in protein synthesis, cell growth, and proliferation. It also impedes angiogenesis by downregulating the expression of hypoxia-inducible factor (HIF) and vascular endothelial growth factor (VEGF).[1][2]
mTOR Signaling Pathway Diagram
Caption: Everolimus inhibits mTORC1 signaling.
Conclusion
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a valuable and strategically designed precursor for the efficient synthesis of Everolimus-d4. The straightforward deprotection protocol allows for the high-yield production of this deuterated analog. Subsequently, Everolimus-d4 serves as an ideal internal standard for the development of robust, accurate, and precise bioanalytical methods for the quantification of Everolimus in complex biological matrices. The application of this precursor and its synthetic product is crucial for advancing research and clinical monitoring in the fields where Everolimus is a key therapeutic agent.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Everolimus? Retrieved from [Link]
-
ResearchGate. (n.d.). Everolimus mechanism of action and mTOR pathway. [Diagram]. Retrieved from [Link]
-
Pavel, M. E., & Baudin, E. (2014). Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors. PMC - NIH. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin. Retrieved from [Link]
-
Li, J., et al. (2014). Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique. PMC - NIH. Retrieved from [Link]
-
Porta, C., et al. (2016). Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects. MDPI. Retrieved from [Link]
-
Das, B., et al. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Retrieved from [Link]
-
Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]
-
Bioanalysis Zone. (2012, January 11). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from [Link]
-
O'Halloran, S. J., et al. (2008). Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Schuler, W., et al. (2011). Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA. Retrieved from [Link]
- Google Patents. (2012, February 9). WO2012017449A1 - Process for preparation of novel 42-0-(heteroalkoxyalkyl) rapamycin compounds with anti-proliferative properties.
-
Kumar, A., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - NIH. Retrieved from [Link]
-
Gregory, M. A., et al. (2015). Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase. Chemical Science. Retrieved from [Link]
-
Technical Disclosure Commons. (2023, September 6). Improved process for the preparation of Everolimus. Retrieved from [Link]
- Google Patents. (2016, February 11). WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof.
- Google Patents. (2018, April 10). US9938297B2 - Process for the synthesis of everolimus and intermediates thereof.
-
PubMed. (2014, June 10). Selective substitution of 31/42-OH in rapamycin guided by an in situ IR technique. Retrieved from [Link]
Sources
- 1. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 2. Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects [mdpi.com]
- 3. Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. texilajournal.com [texilajournal.com]
- 9. d-nb.info [d-nb.info]
- 10. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Note: Strategic Preparation of Deuterated Internal Standards for mTOR Inhibitor Quantification
Topic: Preparation and Application of Deuterated Internal Standards for mTOR Inhibitors Content Type: Application Note & Protocol Guide Audience: Bioanalytical Chemists, DMPK Scientists, and Clinical Researchers
Abstract
Precise quantification of mTOR inhibitors (Sirolimus, Everolimus, Temsirolimus) in biological matrices is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling. This guide details the chemical strategy for synthesizing deuterated analogs (specifically Everolimus-d4 from Sirolimus) and the bioanalytical protocol for preparing stable working solutions. We address the "Deuterium Isotope Effect" in LC-MS/MS retention times and provide a validated workflow for mitigating matrix effects in whole blood analysis.
Introduction: The Necessity of Stable Isotope Labeling
The mechanistic target of rapamycin (mTOR) pathway regulates cell growth and metabolism. Inhibitors like Sirolimus (Rapamycin) and its derivative Everolimus are macrocyclic lactones with narrow therapeutic indices.
In LC-MS/MS, these hydrophobic compounds suffer from significant matrix effects (ion suppression) caused by phospholipids in blood extracts. Analog internal standards (e.g., ascomycin) fail to compensate for these effects perfectly due to chromatographic mismatch. Stable Isotope Labeled Internal Standards (SIL-IS) , particularly deuterated forms, are the gold standard. However, their preparation requires strict adherence to protocols that prevent H/D back-exchange and ensure isotopic purity.
Key Technical Challenge: The Isotope Effect
Deuterium (
Part A: Chemical Preparation Strategy (Semi-Synthesis)
While many labs purchase SIL-IS, understanding their origin is vital for troubleshooting impurity profiles. Total synthesis of Rapalogs is inefficient. The industry standard "preparation" is the semi-synthesis of Everolimus-d4 from Sirolimus .
Reaction Logic
Everolimus is the 40-O-(2-hydroxyethyl) derivative of Sirolimus.[1][2] To prepare the internal standard, Sirolimus is alkylated with a deuterated triflate reagent.
-
Reagent: 2-([
H ]ethoxy)ethyl triflate (Generated in situ) -
Solvent: Toluene (Anhydrous)
Visualization: Synthesis & Derivatization Logic
The following diagram illustrates the logical flow from the natural product precursor to the deuterated standard, highlighting critical control points.
Figure 1: Semi-synthetic pathway for generating Everolimus-d4 from Sirolimus, ensuring specific labeling at the ethyl chain to prevent metabolic loss or back-exchange.
Part B: Protocol for Preparation of Working Standards
Objective: Create stable stock and working solutions for LC-MS/MS validation. Critical Control Point: Avoid protic solvents (water/methanol) during long-term storage of stock powders to prevent hydrolysis of the lactone ring.
Materials
-
Analytes: Sirolimus, Everolimus (Neat or 1 mg/mL Ref Std).
-
IS: Sirolimus-d3, Everolimus-d4 (or
C d -Everolimus). -
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (AcN), Zinc Sulfate (ZnSO
).
Step-by-Step Workflow
1. Primary Stock Preparation (1 mg/mL)
-
Weigh 1.0 mg of Deuterated IS into a 1 mL volumetric flask.
-
Dissolve in 100% Acetonitrile . Note: Acetonitrile is preferred over Methanol for long-term stability of Rapalogs as it prevents ring-opening methanolysis.
-
Transfer to amber silanized glass vials.
-
Storage: -70°C to -80°C. (Stability: >2 years).
2. Working Internal Standard Solution (WIS)
Target Concentration: 5–10 ng/mL (matches mid-range of calibration curve).
-
Thaw Primary Stock at room temperature (RT) for 20 mins. Vortex.
-
Intermediate Dilution: Dilute 10
L Stock into 990 L MeOH (10 g/mL). -
Precipitation Reagent Preparation:
-
Dissolve ZnSO
7H O in water to 0.1 M. -
Prepare a mixture of MeOH:0.1M ZnSO
(80:20 v/v) . -
Spike the Intermediate IS dilution into this mixture to achieve a final IS concentration of 5 ng/mL .
-
-
Storage: 4°C (Stable for 1 week). Do not freeze ZnSO
mixtures.
Part C: LC-MS/MS Application & Validation
Context: This protocol uses the prepared WIS for whole blood extraction.
Experimental Workflow
Figure 2: Bioanalytical extraction workflow utilizing the prepared Deuterated Internal Standard precipitation reagent.
Instrument Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters HSS T3), 2.1 x 50 mm, 1.8 | Retains hydrophobic macrocycles while eluting phospholipids late. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Promotes [M+NH |
| Mobile Phase B | Methanol (10 mM Ammonium Formate) | Methanol provides better sensitivity than AcN for Rapalogs. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Gradient | 50% B to 95% B in 2 min; Hold 1 min. | Rapid elution; high organic wash removes matrix. |
MRM Transitions (Mass Spectrometry)
| Analyte | Precursor (m/z) | Product (m/z) | Type |
| Sirolimus | 931.6 [M+NH | 864.5 | Quant |
| Sirolimus-d3 | 934.6 [M+NH | 864.5 | IS |
| Everolimus | 975.6 [M+NH | 908.5 | Quant |
| Everolimus-d4 | 979.6 [M+NH | 912.5 | IS |
Note: The product ion corresponds to the loss of the specific side chain. Ensure the deuterium label is NOT on the fragment lost during collision-induced dissociation (CID).
Data Analysis & Acceptance Criteria
-
Retention Time (RT) Check: The deuterated IS may elute 0.05–0.1 min earlier than the analyte.
-
Acceptance: Relative Retention Time (RRT) must be consistent within ±2% across the run.
-
-
Isotopic Contribution: Check the "blank with IS" sample.
-
Requirement: The contribution of the IS to the analyte channel (due to natural isotopes or impurities) must be < 20% of the Lower Limit of Quantification (LLOQ).
-
-
Linearity:
using weighting.
References
-
Taylor, P. J., et al. (2008). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 54(8), 1386–1389.[3]
-
[Link]
-
-
Koster, R. A., et al. (2013). High-performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sirolimus, everolimus, tacrolimus, and cyclosporin A in whole blood.[4] Therapeutic Drug Monitoring, 35(5).
-
[Link]
-
-
Seger, C., et al. (2012).[5] Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Chromatography B, 881-882, 94-102.
-
[Link]
-
-
Streit, F., et al. (2002). Rapid liquid chromatography-tandem mass spectrometry routine method for the determination of sirolimus in whole blood. Clinical Chemistry, 48(6), 955-958.
-
[Link]
-
Sources
- 1. US9938297B2 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]
- 2. WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. d-nb.info [d-nb.info]
Silylation reactions in Rapamycin analog synthesis
Application Note: High-Precision Silylation Strategies in Rapamycin Analog Synthesis
Executive Summary & Strategic Analysis
The synthesis of Rapamycin analogs (Rapalogs) such as Everolimus (RAD001) and Temsirolimus (CCI-779) hinges on the precise manipulation of the macrolide’s hydroxyl groups. Rapamycin (Sirolimus) presents a formidable challenge due to its "OH-Triad" structurally distinct hydroxyl sites and its sensitivity to both acidic (hemiketal instability) and basic (retro-aldol/
This guide details two critical silylation workflows:
-
Transient Protection (The Temsirolimus Route): Global silylation followed by selective deprotection to isolate the C-40 reactive site.
-
Silyl-Alkylation (The Everolimus Route): Direct introduction of a silyl-protected side chain using highly reactive triflates.
The Rapamycin Hydroxyl Hierarchy
Successful derivatization requires understanding the reactivity profile of the three key hydroxyls:
| Site | Type | Reactivity | Stability Risk |
| C-40 | Secondary (Cyclohexyl) | High . Most accessible nucleophile. | Stable. |
| C-31 | Hemiketal (Pyranose) | Medium . Can be silylated but is sterically crowded. | High . Prone to ring-opening/elimination. |
| C-28 | Secondary (Internal) | Low . Sterically occluded. | Stable. |
Note on Numbering: This guide uses the standard IUPAC numbering where the cyclohexyl hydroxyl is C-40 . In some patent literature (e.g., Wyeth), this position is designated as C-42 .
Critical Process Parameters (CPP)
Base Selection: The "Lutidine Rule"
Standard organic bases like Triethylamine (TEA) or DBU are often too nucleophilic or basic for Rapamycin, causing ring-opening of the lactone or retro-aldol fragmentation of the tri-carbonyl region.
-
Recommendation: Use 2,6-Lutidine or Imidazole .
-
Mechanism: 2,6-Lutidine is sterically hindered, preventing nucleophilic attack on the macrocycle while sufficiently scavenging protons generated during silylation.
Silylating Agents
-
TMS-Cl (Trimethylsilyl chloride): Used for transient protection (Temsirolimus). Fast on/fast off.
-
TBS-OTf / TES-OTf (Silyl Triflates): Used for kinetic control or introducing side chains (Everolimus). Triflates are required when reacting with the hindered C-31 or when performing alkylations at low temperatures (-40°C).
Protocol A: The "Selectivity-by-Deprotection" Strategy
Application: Synthesis of Temsirolimus (CCI-779) intermediates.[1][2] Concept: It is difficult to exclusively acylate C-40 in the presence of C-31. The strategy is to protect both (Bis-Silylation), then selectively remove the C-40 silyl group (which hydrolyzes faster than the hindered C-31 silyl ether), creating a window for specific C-40 functionalization.
Step 1: Global Silylation (Synthesis of 31,40-bis-O-TMS-Rapamycin)
-
Preparation: Dissolve Rapamycin (10.0 g, 10.9 mmol) in Ethyl Acetate (150 mL). Ensure water content <0.05%.
-
Cooling: Cool the solution to 0–5°C .
-
Base Addition: Add Imidazole (3.0 g, 44 mmol). Stir until dissolved.
-
Silylation: Add TMS-Cl (4.4 g, 40.5 mmol) dropwise over 20 minutes.
-
Observation: A white precipitate (Imidazole-HCl) will form.
-
-
Reaction: Stir at 0–5°C for 30–60 minutes. Monitor by TLC (Eluent: Hexane/Acetone 3:1).
-
Target: Disappearance of Rapamycin and Mono-TMS intermediate.
-
-
Workup: Filter off solids. Wash filtrate with saturated NaHCO₃ (3x) and Brine. Dry over Na₂SO₄ and concentrate.
Step 2: Regioselective Hydrolysis (Isolation of 31-O-TMS-Rapamycin)
-
Dissolution: Dissolve the Bis-TMS ether in Acetone or Dilute H₂SO₄/THF .
-
Hydrolysis: Treat with 0.5N H₂SO₄ at 0–5°C .
-
Critical Control: The C-40-O-TMS group is sterically less hindered and more solvent-exposed than the C-31-O-TMS (hemiketal). It cleaves faster.
-
-
Monitoring: Stop reaction immediately upon appearance of the mono-protected species (approx. 45-90 mins).
-
Result: You now have Rapamycin with C-31 protected and C-40 free, ready for specific esterification to Temsirolimus.
Protocol B: Silyl-Alkylation Strategy
Application: Synthesis of Everolimus (RAD001). Concept: Direct alkylation of C-40 using a silylated triflate reagent. This introduces the hydroxyethyl chain in a protected form (TBS-ether).
Reagents
-
Reagent: 2-(t-butyldimethylsilyloxy)ethyl triflate (TBS-protected glycol triflate).
-
Base: 2,6-Lutidine.[14]
-
Solvent: Dichloromethane (DCM) or Toluene.[14]
Step-by-Step Protocol
-
System Setup: Flame-dry a 2-neck RBF under Nitrogen.
-
Triflate Activation:
-
Dissolve 2-(t-butyldimethylsilyloxy)ethanol (2.8 g) in DCM.
-
Add 2,6-Lutidine (2.0 eq). Cool to -40°C .
-
Add Triflic Anhydride (Tf₂O) dropwise.[14] Stir 30 mins to generate the triflate in situ.
-
-
Coupling:
-
Dissolve Rapamycin (1.0 eq) in minimal DCM.
-
Add Rapamycin solution to the Triflate mixture at -40°C .
-
Note: Low temperature is vital to prevent decomposition of the triflate and to favor C-40 substitution over C-31.
-
-
Reaction: Warm slowly to 0°C or room temperature (depending on specific triflate reactivity) over 2-4 hours.
-
Quench: Pour into saturated NaHCO₃. Extract with EtOAc.[3][4][10]
-
Purification: Silica Gel Chromatography.
-
Product: 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin.[14]
-
-
Final Deprotection: Dissolve in Methanol. Add 1N HCl (pH 2-3) at 0°C for 2 hours to remove the TBS group, yielding Everolimus.[15]
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for Temsirolimus and Everolimus synthesis, highlighting the role of silylation.
Figure 1: Divergent synthesis pathways for Rapalogs. The Left branch (Yellow) utilizes transient silylation/desilylation for Temsirolimus. The Right branch (Red) utilizes silyl-protected alkylating agents for Everolimus.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Moisture in solvent/reagents. | Triflates hydrolyze instantly. Ensure <50 ppm H₂O in DCM. Use fresh Tf₂O. |
| Ring Opening (Seco-Rapamycin) | Base was too strong or reaction too warm. | Switch to 2,6-Lutidine.[14] Keep reaction <0°C. Verify pH of quench is <8. |
| Incomplete Deprotection | Acid too weak or reaction time too short. | TBS requires stronger acid than TMS. Use 1N HCl/MeOH.[15] Monitor disappearance of silyl peak in NMR (0.05-0.1 ppm). |
| C-31 vs C-40 Mixtures | Loss of kinetic control. | In Protocol A (Hydrolysis), lower temp to 0°C and sample every 10 mins. C-40 cleaves 10x faster than C-31. |
References
-
Shaw, C. C., et al. (2001).[2] Regioselective synthesis of rapamycin derivatives.[16] U.S. Patent No.[2][3][7][10] 6,277,983.[2][7] Washington, DC: U.S. Patent and Trademark Office. Link
-
Gu, J., et al. (2005).[2][3] Lipase-Catalyzed Regioselective Esterification of Rapamycin: Synthesis of Temsirolimus (CCI-779).[1][2][16] Organic Letters, 7(18), 3945–3948.[2] Link
-
Bai, W., et al. (2018).[2] Improved Synthesis of Temsirolimus.[7] Chinese Journal of Pharmaceuticals, 49(08), 1095.[2] Link
-
Moenius, T., et al. (2016). Process for the synthesis of everolimus and intermediates thereof.[15][16][17][18] World Intellectual Property Organization, WO2016020664A1. Link
-
Skotnicki, J. S., et al. (1994).[2] Rapamycin hydroxyesters.[2][10][13] U.S. Patent No.[2][3][7][10] 5,362,718.[2][7] Washington, DC: U.S. Patent and Trademark Office. Link
Sources
- 1. US20100249415A1 - Process for preparation of temsirolimus - Google Patents [patents.google.com]
- 2. Improved Synthesis of Temsirolimus [cjph.com.cn]
- 3. Temsirolimus synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. EP1216251B1 - Regioselective synthesis of rapamycin derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011092564A2 - Process for the preparation of temsirolimus and its intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. US5344833A - Oxepane isomers of rapamycin useful as immunosuppressive agents - Google Patents [patents.google.com]
- 11. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chimia.ch [chimia.ch]
- 14. WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]
- 15. US9938297B2 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. WO2012103959A1 - Process for making everolimus - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Precision LC-MS/MS Quantification of Everolimus in Whole Blood Using Deuterated Internal Standards
Executive Summary
This application note details a robust, self-validating protocol for the quantification of Everolimus (Certican®, Afinitor®) in human whole blood. The method utilizes Everolimus-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.
The protocol achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL , covering the narrow therapeutic indices for kidney/heart transplantation (3–8 ng/mL) and oncology/TSC applications (5–15 ng/mL).
Scientific Foundation & Mechanism
Why Everolimus-d4? (The "Expertise" Pillar)
Everolimus is a macrolide immunosuppressant structurally similar to Sirolimus (Rapamycin). It exhibits poor water solubility, high binding to erythrocytes (FKBP-12), and susceptibility to ionization suppression in electrospray sources.
Using an analog internal standard (like Ascomycin or Desmethoxyrapamycin) is inferior because these analogs do not co-elute perfectly with Everolimus. Everolimus-d4 differs only by four deuterium atoms, ensuring it shares the exact:
-
Retention Time: It experiences the exact same matrix suppression/enhancement at the moment of elution.
-
Extraction Recovery: It binds to plasma proteins and red blood cells identically during the precipitation step.
The Ammonium Adduct Strategy
Unlike small polar molecules that easily form protonated ions
-
The Solution: We utilize Ammonium Acetate in the mobile phase to drive the formation of the stable Ammonium adduct
. -
The Trap: Avoid Sodium (
) contamination. Sodium adducts are extremely stable and do not fragment well in the collision cell, killing sensitivity.
Mechanistic Workflow Diagram
Caption: Figure 1. The SIL-IS workflow ensures that any loss during extraction or suppression during ionization affects both analyte and standard equally, self-correcting the final result.
Reagents & Equipment
Critical Reagents
-
Everolimus Reference Standard: >98% purity.
-
Everolimus-d4 Internal Standard: >98% isotopic purity.
-
LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN).
-
Ammonium Acetate: High purity (mass spec grade) is vital to prevent sodium contamination.
-
Zinc Sulfate Heptahydrate (
). -
Water: 18.2 MΩ·cm (Milli-Q).
Labware
-
Silanized Glass Vials: Macrolides adsorb to untreated glass and some plastics. Use silanized glass for stock solutions.
-
Class A Volumetric Flasks.
Standard Preparation Protocol
Note: This section addresses the "Everolimus-d4 precursors" requirement by detailing the preparation of the calibration precursors.
Stock Solutions (Storage: -20°C or -70°C)
Caution: Everolimus is light-sensitive and heat-labile. Perform steps under low light and keep solutions on ice.
-
Everolimus Master Stock (1 mg/mL):
-
Weigh 1 mg of Everolimus into a 1 mL volumetric flask.
-
Dissolve in 100% Methanol . (Avoid ACN for stocks; MeOH provides better solubility stability for macrolides).
-
Transfer to amber, silanized glass vials.
-
-
Everolimus-d4 Master Stock (100 µg/mL):
-
Dissolve the lyophilized d4 standard (e.g., 0.1 mg) in 1 mL of 100% Methanol .
-
Sonicate briefly (10 sec) to ensure complete dissolution.
-
Working Solutions
Precipitating Reagent (containing IS): This is the "working" form of the d4 precursor used in the daily assay.
-
Prepare 0.1 M
in water. -
Prepare the Extraction Solvent : 100% Methanol.
-
Spike the IS: Dilute the Everolimus-d4 Master Stock into the Methanol Extraction Solvent to achieve a final concentration of 5 ng/mL .
-
Why? This allows a "crash and spike" single-step workflow.
-
Calibrator Preparation (Whole Blood Matrix)
Do not use solvent-only calibrators. You must match the matrix.
-
Collect blank whole blood (EDTA).
-
Spike Everolimus Master Stock into blank blood to create Calibrator 7 (e.g., 50 ng/mL).
-
Perform serial dilutions using blank blood to generate levels: 25, 10, 5, 2.5, 1.0 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of well-mixed Whole Blood (Calibrator, QC, or Patient Sample) into a 1.5 mL centrifuge tube.
-
Lysis/Precipitation: Add 300 µL of the Precipitating Reagent (MeOH containing 5 ng/mL Everolimus-d4).
-
Note: Some protocols add ZnSO4 separately. We recommend premixing ZnSO4 into the aqueous phase or adding it just before the MeOH to aid red cell lysis. A common variation is: Add 50 µL 0.1M ZnSO4, Vortex, then add 250 µL MeOH with IS.
-
-
Vortex: Vigorously vortex for 30 seconds . (Critical for releasing drug from FKBP-12).
-
Centrifuge: 14,000 rpm (approx 20,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer the clear supernatant to an autosampler vial containing a glass insert.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: Kinetex Polar C18 or Waters XBridge C18 (2.1 x 50 mm, 2.5–3.5 µm).
-
Why? Polar C18 helps retain the polar ammonium adducts and separate phospholipids.
-
-
Column Temp: 50°C (Improves peak shape and lowers backpressure).
-
Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 2 mM Ammonium Acetate + 0.1% Formic Acid in Methanol.
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Action |
|---|---|---|---|
| 0.00 | 50 | 0.4 | Loading |
| 0.50 | 50 | 0.4 | Desalting |
| 2.00 | 95 | 0.4 | Elution |
| 3.00 | 95 | 0.4 | Wash |
| 3.10 | 50 | 0.4 | Re-equilibration |
| 4.00 | 50 | 0.4 | Stop |
Mass Spectrometry (MRM)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C - 400°C.
-
Precursor Selection: We target the Ammonium Adduct
.
MRM Transitions Table:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Everolimus | 975.6 | 908.5 | 30 | 22 | Quantifier |
| Everolimus | 975.6 | 841.5 | 30 | 28 | Qualifier |
| Everolimus-d4 | 979.6 | 912.5 | 30 | 22 | Internal Std |
Note: The transition 975.6 -> 908.5 represents the loss of the ammonium group and a methanol/water molecule.
Validation & Troubleshooting
Validation Criteria (Self-Validating System)
To ensure the protocol is working:
-
IS Area Stability: The peak area of Everolimus-d4 should not vary by more than 15% across the entire run. A drop indicates matrix suppression or injection failure.
-
Ion Ratio: The ratio of Quantifier (908.5) to Qualifier (841.5) must be consistent within ±20% of the authentic standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Sodium Adduct Formation | Check water quality; ensure Ammonium Acetate is fresh; replace glass inserts (sodium leaching). |
| High Backpressure | Protein precipitation incomplete | Increase centrifugation time; check ZnSO4 concentration. |
| Carryover | Hydrophobic adsorption | Use a needle wash of 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid. |
Workflow Diagram: Data Processing
Caption: Figure 2. Data processing logic utilizing the Internal Standard ratio for quantification.
References
-
FDA Prescribing Information. Zortress (everolimus) tablets. U.S. Food and Drug Administration. [Link]
-
Shipkova, M., et al. (2016).[1] Therapeutic Drug Monitoring of Everolimus: A Consensus Report. Therapeutic Drug Monitoring. [Link]
-
Koster, R. A., et al. (2013). High-throughput LC-MS/MS method for the simultaneous quantification of tacrolimus, sirolimus, everolimus, and cyclosporin A in whole blood. Clinical Chemistry and Laboratory Medicine. [Link]
-
Heideloff, C., et al. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus. Therapeutic Drug Monitoring. [Link]
Sources
Handling hygroscopic Rapamycin silyl ether intermediates
Application Notes & Protocols
Topic: Strategic Handling of Hygroscopic Rapamycin Silyl Ether Intermediates in Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin and its derivatives (rapalogs) are critical immunosuppressive and anti-cancer agents whose synthesis and derivatization frequently rely on the use of silyl ethers as protecting groups for hydroxyl functionalities.[1][2] These silyl ether intermediates, particularly those with less steric bulk, are often highly hygroscopic and susceptible to hydrolysis. Improper handling of these materials can lead to deprotection, yield loss, and the generation of impurities, compromising the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[3][4] This guide provides a comprehensive framework rooted in chemical principles for the storage, handling, and analysis of hygroscopic rapamycin silyl ether intermediates, ensuring their stability and maximizing synthetic success.
The Underlying Challenge: Hygroscopicity and Silyl Ether Lability
Silyl ethers are indispensable tools in the multi-step synthesis of complex molecules like rapamycin, offering tunable stability for protecting alcohol groups.[5] However, their utility is intrinsically linked to their susceptibility to cleavage, a reaction readily catalyzed by moisture. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is therefore a critical failure point when working with these intermediates.[6]
The core of the problem lies in the mechanism of hydrolysis. The silicon atom in a silyl ether is electrophilic and can be attacked by nucleophiles, including water. This process, which can be catalyzed by acid or base, results in the cleavage of the silicon-oxygen bond, regenerating the free alcohol (the deprotected rapamycin derivative) and forming a silanol (e.g., trimethylsilanol). The silanol can then dimerize to form a stable disiloxane (e.g., hexamethyldisiloxane).[7] This degradation pathway directly impacts yield and purity.
Mechanism of Silyl Ether Hydrolysis
Caption: Mechanism of moisture-induced silyl ether cleavage.
The rate of this hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom.[8] Less hindered silyl ethers, such as trimethylsilyl (TMS), are significantly more labile than bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).
| Silyl Ether Group | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Caption: Comparative stability of common silyl ethers. Data compiled from multiple sources.[5][8] |
Best Practices for Storage and Handling
The fundamental principle for maintaining the integrity of rapamycin silyl ether intermediates is the rigorous exclusion of atmospheric moisture at every stage.[9][10] This requires a combination of proper storage infrastructure and meticulous handling techniques.
Long-Term Storage
Proper long-term storage is the first line of defense against degradation. The goal is to create a stable, moisture-free environment.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to both moisture and oxygen. Argon is denser than air and can provide a better protective blanket in some setups.[11] |
| Container | Glass vials with PTFE-lined caps | Glass is non-reactive. PTFE liners provide a superior seal against moisture ingress compared to other materials. |
| Secondary Containment | Sealed desiccator or glove box antechamber | Provides an additional barrier against atmospheric moisture. The use of a desiccant (e.g., silica gel, Drierite) is crucial. |
| Temperature | -20°C or below | Reduces the rate of any potential degradation reactions. |
| Light | Amber vials or storage in the dark | Protects against potential light-sensitive degradation pathways.[12] |
Inert Atmosphere Operations
All manipulations of hygroscopic silyl ethers should be performed under an inert atmosphere.[10][13] The two primary methods for achieving this are the use of a glove box or a Schlenk line.
-
Glove Box: A sealed chamber filled with a high-purity inert gas (typically argon or nitrogen) with integrated gloves for manipulation.[12][14] This is the gold standard for handling highly sensitive materials, as it provides a consistently inert environment for all operations, including weighing and transfers.
-
Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[13] This technique is suitable for reactions and solution transfers but can be less ideal for weighing and handling solids.
Causality: The purpose of using an inert atmosphere is to physically displace the air within the handling environment, which contains approximately 1-3% water vapor depending on humidity. By replacing it with a dry gas like nitrogen or argon, the partial pressure of water is reduced to near-zero, preventing the hydrolysis reaction from occurring.[3][10]
Experimental Protocols
The following protocols provide step-by-step guidance for common manipulations. These procedures assume a baseline requirement of clean, oven-dried glassware for all operations.[13][15]
Protocol 1: Weighing and Transferring a Hygroscopic Solid
This protocol outlines the procedure for accurately weighing and transferring a solid intermediate using a glove box, which is the preferred method.
Caption: Recommended workflow for weighing and transferring solids.
Methodology:
-
Preparation: Ensure all necessary items (spatulas, vials, balance) are inside the glove box and that the atmosphere has low oxygen and moisture levels (<10 ppm is ideal).
-
Equilibration: Before bringing the sealed container of the rapamycin silyl ether into the glove box, allow it to warm to ambient temperature inside a desiccator. This prevents condensation of moisture on the cold vial surface.
-
Transfer into Glove Box: Place the sealed container into the glove box antechamber. Evacuate and backfill the antechamber with inert gas for a minimum of three cycles.[14]
-
Weighing:
-
Place a clean, empty receiving vial on the balance inside the glove box and tare it.
-
Carefully open the container of the hygroscopic intermediate.
-
Using a clean spatula, transfer the desired amount of solid to the tared receiving vial. Avoid creating excessive dust.
-
Seal the receiving vial and record the final mass.
-
-
Storage and Cleanup: Tightly reseal the main container of the intermediate. It is good practice to seal the cap with parafilm before removing it from the glove box for long-term storage.
Protocol 2: Transfer of a Solution via Syringe (Schlenk Technique)
This protocol is for transferring a solution of a rapamycin silyl ether from one flask to another under an inert atmosphere using a Schlenk line.
Methodology:
-
System Setup: Assemble clean, oven- or flame-dried glassware, including the reaction flask fitted with a rubber septum.[13][15] Connect the flask to the Schlenk line, and purge the system by evacuating and backfilling with inert gas (3 cycles). Maintain a positive pressure of inert gas, confirmed by a bubbler.[13]
-
Syringe Preparation:
-
Solution Withdrawal:
-
Pierce the septum of the flask containing the rapamycin silyl ether solution with the prepared needle.
-
Ensure the needle tip is below the surface of the liquid.
-
Slowly draw the desired volume of liquid into the syringe. A positive pressure in the flask will assist this process.[16]
-
Pull a small "buffer" of inert gas (~10-20% of the syringe volume) into the syringe after the liquid.[15]
-
-
Solution Delivery:
-
Quickly and carefully transfer the syringe to the receiving reaction flask, piercing the septum.
-
First, inject the inert gas buffer to equalize pressure.
-
Slowly deliver the solution into the reaction flask.
-
Do not invert the syringe, and do not push out the last drop of liquid to avoid injecting any potential contaminants from the syringe tip.
-
-
Cleaning: Immediately rinse the syringe and needle with a suitable dry solvent, followed by water and acetone, to prevent residue buildup.[15]
Protocol 3: Monitoring for Hydrolysis via Thin-Layer Chromatography (TLC)
Regularly checking the integrity of the intermediate is crucial. TLC provides a rapid and effective method for detecting the more polar, deprotected rapamycin byproduct.
Methodology:
-
Sample Preparation: Under inert conditions, dissolve a small amount (1-2 mg) of the silyl ether intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Reference Standard: If available, prepare a solution of the corresponding unprotected rapamycin alcohol as a reference.
-
Spotting: Using a capillary tube, spot the intermediate solution and the reference standard solution side-by-side on a silica gel TLC plate.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio will depend on the specific rapamycin derivative.
-
Visualization: Visualize the plate under UV light (if the compound is UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin stain).
-
Analysis: The silyl ether intermediate (less polar) will have a higher Rf value (travel further up the plate) than the deprotected alcohol byproduct (more polar), which will have a lower Rf. The presence of a spot in the sample lane that corresponds to the Rf of the reference standard indicates hydrolysis has occurred.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in subsequent reaction | The intermediate was partially or fully hydrolyzed prior to use. | Verify integrity via TLC or LC-MS before use. Re-purify the intermediate if necessary. Ensure all handling protocols were followed rigorously. |
| Appearance of a new, more polar spot on TLC | Moisture contamination during storage or handling. | Discard the material if heavily contaminated. For minor contamination, purification via flash chromatography may be possible, but must be done with anhydrous solvents and rapid execution. |
| Material appears clumpy or sticky | Significant moisture absorption. | The material is likely compromised. It is not recommended for use in sensitive downstream applications. Review storage and handling procedures to prevent recurrence.[3] |
Conclusion
The chemical stability of hygroscopic rapamycin silyl ether intermediates is paramount for the successful development of rapamycin-based therapeutics. Their sensitivity to moisture is not an inconvenience but a critical chemical property that must be managed with intent. By understanding the mechanism of hydrolysis and implementing rigorous protocols based on the exclusion of water—utilizing inert atmosphere techniques, proper storage, and diligent analytical monitoring—researchers can ensure the integrity of these vital intermediates, leading to more reliable, reproducible, and high-yielding synthetic outcomes.
References
-
Wikipedia Contributors. (n.d.). Silyl enol ether. Wikipedia. [Link]
-
Fiveable. (2025, August 15). Inert atmosphere Definition. Organic Chemistry II Key Term. [Link]
- Google Patents. (n.d.).
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]
-
Chemistry Stack Exchange. (2026, February 12). Mechanism of silyl enol ether hydrolysis under acidic conditions. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Nature. (2024, March 19). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]
-
MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
PubMed. (2005, April 15). mTOR-targeted therapy of cancer with rapamycin derivatives. [Link]
-
ResearchGate. (n.d.). Total Synthesis of Rapamycin. [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]
-
Scribd. (2011, July 27). Identification of Novel Rapamycin Derivatives As Low-Level Impurities in Active Pharmaceutical Ingredients. [Link]
-
Science of Synthesis. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Thieme. [Link]
-
ResearchGate. (2025, August 10). Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients. [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of rapamycin-peptide conjugates as mTOR and Akt inhibitors. [Link]
-
PubMed Central. (n.d.). Synthesis of the northern sector (C8-C19) of rapamycin via Chan rearrangement and oxidation of an α-acyloxyacetate. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Eureka Dry Tech. (n.d.). Humidity controlled storage in pharmaceutical applications. [Link]
-
CHIMIA. (n.d.). Derivation of Rapamycin: Adventures in Natural Product Chemistry. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (2023, January 25). Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus. [Link]
-
ACS Publications. (2001, October 20). Silyl Ether-Coupled Poly(ε-caprolactone)s with Stepwise Hydrolytic Degradation Profiles. [Link]
-
Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
Wikipedia Contributors. (n.d.). Silyl ether. Wikipedia. [Link]
-
ResearchGate. (2025, August 7). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]
-
Indian Journal of Chemistry. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Link]
-
MDPI. (2022, December 14). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. [Link]
-
Organic Chemistry Portal. (2008, August 4). The Ley Synthesis of Rapamycin. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. fauske.com [fauske.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.unl.edu [research.unl.edu]
Technical Support Center: Improving the Yield and Selectivity of 42-O-Alkylation of Rapamycin
Welcome to the technical support center for the synthetic modification of Rapamycin. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the challenging yet rewarding task of 42-O-alkylation of the Rapamycin macrocycle. As a complex natural product, Rapamycin (also known as Sirolimus) presents unique synthetic hurdles due to its multiple reactive sites and inherent instability.[1][2]
The C42-hydroxyl group is a primary target for modification, as derivatives at this position, such as Everolimus and Temsirolimus, have demonstrated significant therapeutic success, often with improved pharmacokinetic profiles over the parent compound.[3] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of this specific modification and enhance your experimental outcomes.
Troubleshooting Guide: Common Issues in 42-O-Alkylation
This section addresses the most frequent challenges encountered during the 42-O-alkylation of Rapamycin in a practical, question-and-answer format.
Question 1: My reaction shows very low conversion, and I recover mostly starting material. What's going wrong?
Answer: Low conversion is a common issue often stemming from inefficient activation of the C42-hydroxyl group or suboptimal reaction conditions.
-
Causality: The C42-hydroxyl is a secondary alcohol and requires activation to become a better nucleofuge for the incoming alkylating agent. Incomplete activation or decomposition of the activated intermediate will halt the reaction.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Moisture is detrimental. Ensure all glassware is oven-dried, solvents are passed through a drying system (e.g., alumina column) or freshly distilled, and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
Assess Reagent Quality:
-
Activating Agent: For reactions involving triflate intermediates (a common, effective method), use fresh triflic anhydride (Tf₂O) or a recently purchased bottle.[4] Triflic anhydride is highly hygroscopic and loses activity upon exposure to air.
-
Base: Employ a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct (TfOH). Ensure the base is pure and dry.
-
-
Optimize Reaction Temperature: The activation step (formation of the triflate) is typically performed at low temperatures (-40°C to -78°C) to prevent degradation. After activation, the alkylation with the desired alcohol may require the reaction to be slowly warmed to 0°C or even room temperature, depending on the nucleophilicity of the alcohol. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
-
Increase Reaction Time: Some alkylations, especially with sterically hindered alcohols, can be slow. If monitoring shows a gradual increase in product formation without significant byproduct accumulation, extending the reaction time (from a few hours to overnight) may be beneficial.
-
Question 2: My TLC/HPLC analysis shows multiple product spots/peaks. How can I improve the selectivity for the C42 position?
Answer: This is the central challenge in Rapamycin chemistry. The C31 hydroxyl group has comparable or slightly higher reactivity than the C42 hydroxyl, leading to a mixture of 31-O-alkylated, 42-O-alkylated, and 31,42-O-dialkylated products if the reaction is uncontrolled.
-
Causality: Direct alkylation lacks regioselectivity. The most robust solution is to implement a protecting group strategy to temporarily mask the C31-hydroxyl.[3][5][6]
-
The Go-To Strategy: Silyl Ether Protection
-
Protection: Selectively protect the C31-OH as a silyl ether. The key is using a reagent that preferentially reacts at C31. A widely used method involves forming the 31,42-bis-silyl ether and then selectively deprotecting the more sterically accessible C42 silyl ether.[3] However, a more direct, one-step selective protection of C31-OH can be achieved under carefully controlled conditions.
-
Alkylation: With the C31-OH protected, the C42-OH is the only available hydroxyl for alkylation.
-
Deprotection: Remove the silyl protecting group under conditions that do not affect the newly installed alkyl group or the rest of the Rapamycin macrocycle.
-
The workflow is visualized below:
Caption: A standard workflow for selective 42-O-alkylation.
Question 3: My product seems to be degrading during workup or purification. What causes this and how can I prevent it?
Answer: Rapamycin is notoriously unstable, particularly under basic, acidic, or high-temperature conditions.[1][2] The primary degradation pathway is the base-catalyzed isomerization and hydrolysis of the macrolactone ring, leading to a ring-opened product (secorapamycin).[1][2]
-
Causality: The lactone ester bond is susceptible to hydrolysis. The triene system is also prone to oxidation.
-
Troubleshooting & Prevention:
-
Neutral Workup: Avoid strong aqueous bases (like NaOH, K₂CO₃) during the reaction quench and extraction. Use a saturated solution of ammonium chloride (NH₄Cl) or a mild buffer (e.g., pH 7 phosphate buffer) to quench the reaction.
-
Low-Temperature Purification: Perform column chromatography in a cold room or using a jacketed column if possible. Avoid prolonged exposure of the product to silica gel, which can be slightly acidic and cause degradation. Use a well-chosen, efficient solvent system to ensure the product elutes quickly. A common choice is a gradient of ethyl acetate in heptane or hexane.[7][8]
-
Solvent Choice: Ensure all solvents for workup and purification are high purity and free of acidic or basic impurities.
-
Storage: Store the final product and key intermediates at low temperatures (-20°C or below) under an inert atmosphere and protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the C31-hydroxyl?
For this specific transformation, a trialkylsilyl ether is the industry standard. The choice between different silyl groups depends on the desired stability and the conditions of your subsequent alkylation step.
| Protecting Group | Common Reagents | Stability & Use Case | Deprotection Conditions |
| TMS (Trimethylsilyl) | TMSCl, Imidazole | Highly labile. Good for reactions with mild, fast steps. Can sometimes be cleaved unintentionally. | Very mild acid (e.g., dilute HCl in MeOH), K₂CO₃/MeOH, or fluoride sources. |
| TES (Triethylsilyl) | TESCl, Imidazole | More stable than TMS. A good balance of stability and ease of removal.[9] | Mild acid, HF-Pyridine, TBAF. |
| TBDMS/TBS (tert-Butyldimethylsilyl) | TBDMSCl, Imidazole | Very robust. Use if your alkylation step requires harsh conditions or elevated temperatures. | Stronger acid (e.g., TFA) or fluoride sources (TBAF, HF-Pyridine). |
Q2: How can I monitor the reaction progress effectively?
In-process monitoring is critical for optimization.
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment. Use a mobile phase like 50-70% Ethyl Acetate/Hexane. You should be able to resolve the starting material (Rapamycin), the protected intermediate (e.g., Rapa-31-OTMS), and the final product.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of conversion and purity. A C8 or C18 reversed-phase column is typically used with a mobile phase of methanol/water or acetonitrile/water.[10][11][12]
-
In-situ IR Spectroscopy: This advanced technique can precisely track the reaction by monitoring the disappearance and appearance of specific vibrational bands (e.g., O-H stretch), allowing for exact determination of the reaction endpoint without sampling.[3][13]
Caption: A decision-making guide for common issues.
Appendix: Detailed Experimental Protocol
Example Protocol: Synthesis of 42-O-(2-hydroxyethyl) rapamycin (Everolimus Precursor Analogue)
This protocol is a representative example and must be adapted based on specific substrates and laboratory conditions. All operations must be performed in a fume hood with appropriate personal protective equipment.
Step 1: Selective Protection of C31-Hydroxyl with TES
-
Dissolve Rapamycin (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M) in an oven-dried, three-neck flask under an Argon atmosphere.
-
Add Imidazole (1.5 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add Triethylsilyl chloride (TESCl) (1.1 eq) dropwise over 10 minutes.
-
Stir the reaction at 0°C and monitor by TLC (50% EtOAc/Hexane) until starting material is consumed and the mono-protected species is dominant (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, gradient elution 10-40% EtOAc/Hexane) to isolate pure Rapa-31-OTES.
Step 2: Alkylation of C42-Hydroxyl
-
Dissolve Rapa-31-OTES (1.0 eq) in anhydrous DCM (~0.1 M) under Argon.
-
Add 2,6-lutidine (3.0 eq).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq) dropwise. The solution may turn dark. Stir for 30-45 minutes at -78°C.
-
In a separate flask, dissolve (2-((tert-butyldimethylsilyl)oxy)ethan-1-ol) (5.0 eq) in anhydrous DCM.
-
Add the alcohol solution to the reaction mixture dropwise at -78°C.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude product is taken directly to the next step.
Step 3: Deprotection of Silyl Ethers
-
Dissolve the crude product from Step 2 in Acetonitrile (~0.1 M).
-
Transfer the solution to a polyethylene or Teflon flask (HF reacts with glass).
-
Cool to 0°C and add Pyridine (excess, ~10 eq).
-
Slowly add HF-Pyridine complex (70% HF, ~5 eq) dropwise. Caution: HF is extremely toxic and corrosive.
-
Stir at 0°C for 1-2 hours, monitoring by TLC/LC-MS until both silyl groups are removed.
-
Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃. Ensure the final pH is neutral or slightly basic.
-
Extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography (Silica gel, gradient 30-80% EtOAc/Hexane) to yield 42-O-(2-hydroxyethyl) rapamycin.
References
- WO2008144567A1 - Method of purification of rapamycin and its analogs by use of cascade chromatography - Google P
-
Law, B. J., et al. (2015). Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase. Chemical Science, 6, 2885–2892. (URL: [Link])
-
Improved Process For Isolation And Purification Of Rapamycin From Fermentation Broth. (URL: [Link])
-
Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Science Alert. (URL: [Link])
-
Separation of rapamycin from fermentation broth using high-speed countercurrent chromatography. ResearchGate. (URL: [Link])
-
WO/2014/072984 IMPROVED PROCESS FOR ISOLATION AND PURIFICATION OF RAPAMYCIN FROM FERMENTATION BROTH. WIPO Patentscope. (URL: [Link])
-
Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. (URL: [Link])
-
Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Arkivoc, 2007(11), 109-122. (URL: [Link])
-
Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase. Royal Society of Chemistry. (URL: [Link])
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. (URL: [Link])
-
Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase. Chemical Science (RSC Publishing). (URL: [Link])
-
Cottens, S. (2012). Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA International Journal for Chemistry, 66(11), 834-839. (URL: [Link])
-
Li, W., et al. (2014). Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique. Molecules, 19(6), 7936-7948. (URL: [Link])
- WO2012017449A1 - Process for preparation of novel 42-0-(heteroalkoxyalkyl) rapamycin compounds with anti-proliferative properties".
- US20050131008A1 - 42-O-alkoxyalkyl rapamycin derivatives and compositions comprising same.
-
Dadgar, D., et al. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Research, 12(1), 73–79. (URL: [Link])
-
Chemistry and Pharmacology of Rapamycin and Its Derivatives. ResearchGate. (URL: [Link])
-
Facile Synthesis of Rapamycin-Peptide Conjugates as mTOR and Akt inhibitor. The Royal Society of Chemistry. (URL: [Link])
-
(PDF) Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ResearchGate. (URL: [Link])
-
Protective Groups. Organic Chemistry Portal. (URL: [Link])
-
Quantification of Sirolimus by Liquid Chromatography-Tandem Mass Spectrometry Using On-Line Solid-Phase Extraction. (URL: [Link])
-
Analytical Methodologies for the Determination of Sirolimus: A Review. (URL: [Link])
- CN115097046B - Method for separating rapamycin and impurities thereof.
-
Therapeutic monitoring of rapamycine by High performance liquid chromatography with ultraviolet detection. ResearchGate. (URL: [Link])
-
(PDF) New Strategies in Optimization of Rapamycin Production by Streptomyces hygroscopicus ATCC 29253. ResearchGate. (URL: [Link])
-
How to Navigate Dosing Rapamycin for Longevity and Anti-aging. Healthspan. (URL: [Link])
-
Formulation of cost-effective medium and optimization studies for enhanced production of rapamycin. PMC. (URL: [Link])
-
FACTORS AFFECTING RAPAMYCIN (SIROLIMUS) PRODUCTION - A REVIEW. IJSDR. (URL: [Link])
-
Solubilization of rapamycin. ResearchGate. (URL: [Link])
-
Selective substitution of 31/42-OH in rapamycin guided by an in situ IR technique. PubMed. (URL: [Link])
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012017449A1 - Process for preparation of novel 42-0-(heteroalkoxyalkyl) rapamycin compounds with anti-proliferative properties" - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. WO2008144567A1 - Method of purification of rapamycin and its analogs by use of cascade chromatography - Google Patents [patents.google.com]
- 8. scialert.net [scialert.net]
- 9. chimia.ch [chimia.ch]
- 10. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN115097046B - Method for separating rapamycin and impurities thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective substitution of 31/42-OH in rapamycin guided by an in situ IR technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of Rapamycin Silyl Ethers
Introduction: The "Double Threat" of Instability
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with silylated derivatives of Rapamycin (Sirolimus), such as 40-O-TMS-Rapamycin or 40-O-TBS-Rapamycin .
These compounds present a unique storage challenge because they combine two distinct vectors of chemical instability:
-
The Macrolide Backbone: Inherently prone to oxidative ring-opening (seco-isomerization) and retro-aldol degradation.
-
The Silyl Ether Moiety: Susceptible to hydrolytic cleavage, particularly in acidic or moisture-rich environments.
This guide provides the protocols required to arrest these degradation pathways, ensuring the integrity of your intermediates or prodrugs.
Module 1: The Chemistry of Degradation (Root Cause Analysis)
To prevent degradation, you must understand the mechanism. Rapamycin silyl ethers do not just "go bad"; they follow specific, predictable chemical pathways.
The Hydrolytic Hierarchy (Silyl Group Cleavage)
The stability of your specific compound depends heavily on the steric bulk of the silyl group attached (usually at C-40). Moisture is the primary enemy here.
| Silyl Group | Abbreviation | Relative Stability (Acidic) | Relative Stability (Basic) | Risk Profile |
| Trimethylsilyl | TMS | 1 (Baseline) | 1 | Critical: Extremely fragile. Cleaves with ambient moisture. |
| Triethylsilyl | TES | ~64x | ~10-100x | High: Requires strictly anhydrous storage. |
| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000x | ~20,000x | Moderate: Stable to flash chromatography, but degrades over months if wet. |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000x | ~20,000x | Low: Very robust, but lipophilicity may alter biological assays. |
Data extrapolated from Greene's Protective Groups [1].
The Macrolide Cascade (Isomerization & Oxidation)
Even if the silyl group holds, the Rapamycin core remains vulnerable.
-
Seco-Isomerization: In protic solvents or at pH > 7, the lactone ring opens to form seco-rapamycin. This is irreversible.
-
Epimerization: The stereocenter at C-28 is labile, leading to biologically inactive epimers.
-
Oxidation: The triene system (C-17 to C-22) reacts with singlet oxygen to form epoxides or cyclic peroxides [2].
Module 2: Storage & Handling SOPs
Protocol A: Long-Term Storage (Solids)
Target Duration: >12 Months[1]
-
Lyophilization: Ensure the compound is lyophilized from dry benzene or dioxane (avoid alcohols) to remove all traces of water.
-
Container Selection: Use amber borosilicate glass vials with Teflon-lined screw caps. Never use plastic microfuge tubes for long-term storage (oxygen permeates polyethylene).
-
Atmosphere Exchange:
-
Place the open vial in a vacuum desiccator.
-
Evacuate for 30 minutes.
-
Backfill with Argon (Ar) (Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket").
-
Immediately cap and seal with Parafilm over Teflon tape.
-
-
Temperature: Store at -80°C . (Storage at -20°C is acceptable for TBS/TBDPS derivatives, but TMS derivatives require -80°C).
Protocol B: Handling Solutions (The "Cold Chain")
Target Duration: <1 Month
-
Solvent Choice:
-
Recommended: Anhydrous DMSO or Dry Dichloromethane (DCM).
-
Strictly Prohibited: Methanol, Ethanol, Water (these promote solvolysis of the silyl ether).
-
-
Concentration: Store as a high-concentration stock (>10 mM). Dilute solutions degrade faster due to higher solvent-to-solute ratio.
-
Thawing: Thaw the vial completely at room temperature before opening. Opening a cold vial causes condensation to form inside, instantly hydrolyzing TMS ethers.
Module 3: Interactive Troubleshooting (FAQ)
Q1: My white powder has turned a faint yellow. Is it still usable?
-
Diagnosis: This indicates oxidation of the triene system (formation of conjugated ketones/epoxides).
-
Action: Run a TLC or LC-MS. If the purity is >90%, purify immediately via silica gel chromatography (buffered). If <80%, discard; the oxidation products can be cytotoxic and confound biological data [3].
Q2: LC-MS shows a mass shift of M-72 (for TMS) or M-114 (for TBS).
-
Diagnosis: Desilylation (Hydrolysis). You have lost the protecting group and reverted to the parent Rapamycin alcohol.
-
Root Cause: Moisture ingress during storage or acidic impurities in the solvent (e.g., HCl in old Chloroform).
-
Fix: Reprotect the alcohol using the corresponding Silyl Triflate (e.g., TBSOTf) and 2,6-lutidine.
Q3: I see a peak with the correct mass, but a different retention time.
-
Diagnosis: Isomerization . Likely the formation of seco-rapamycin or a C-28 epimer.
-
Root Cause: Exposure to basic conditions (pH > 7.5) or prolonged time in solution.[2][3]
-
Action: This is irreversible. Discard the sample.
Visualizations
Figure 1: The Degradation Logic Flow
A decision tree for diagnosing Rapamycin Silyl Ether instability.
Caption: Diagnostic workflow for identifying the three primary degradation vectors: Hydrolysis (moisture), Isomerization (pH), and Oxidation (light/air).
Figure 2: The "Cold Chain" Storage Workflow
Standard Operating Procedure for handling sensitive silyl ethers.
Caption: Critical path for storage.[4] Note the mandatory thawing step to prevent condensation-induced hydrolysis.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on relative stability of silyl ethers).
-
Oyler, A. R., et al. (2012).[2] Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 69, 260-269. (Mechanisms of triene oxidation).
-
Il'ichev, Y. V., et al. (2007).[2][5] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Tetrahedron Letters. (Kinetics of seco-isomerization).
-
Simamora, P., et al. (2001). Stability of Rapamycin in Aqueous Solution.[3][5] International Journal of Pharmaceutics. (Hydrolysis data).
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Storage stability of supplements? How long does rapamycin and other drugs last when stored for years? Should rapamycin be refrigerated? - Rapamycin Longevity News [rapamycin.news]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
Minimizing ring-opening side reactions in Rapamycin derivatives
Topic: Minimizing Ring-Opening Side Reactions (Retro-Aldol & Hydrolysis)
Welcome to the Macrolide Chemistry Support Hub
User Context: You are likely observing unexplained yield loss, the appearance of a polar impurity at RRT ~0.8-0.9, or inconsistencies between TLC and HPLC data during the synthesis of Rapamycin (Sirolimus) analogs (e.g., Temsirolimus, Everolimus).
The Core Issue: Rapamycin contains a masked triketo region (C8–C10) and a hemiketal moiety that renders the 31-membered macrocycle extremely susceptible to base-catalyzed retro-aldol ring opening . This reaction is often faster than the desired hydroxyl alkylation at C-40, leading to the formation of seco-rapamycin .
Module 1: The Mechanistic Root Cause
Q: Why is my rapamycin ring opening even under "mild" basic conditions?
A: The instability is thermodynamic. The macrocycle is strained, and the retro-aldol reaction relieves this strain. The reaction is triggered by the deprotonation of the hydroxyl group at the hemiketal center (or adjacent enolizable positions). Once the ring opens to seco-rapamycin, it can undergo further degradation (benzilic acid rearrangement) or dehydration.
Key Pathway:
-
Trigger: Base (pH > 8.0) or nucleophilic attack.
-
Event: Retro-aldol cleavage at C27–C28.
-
Result: Formation of seco-rapamycin (linearized isomer).
Visualizing the Degradation Pathway
Caption: Figure 1. The base-catalyzed retro-aldol pathway converting Rapamycin to Seco-Rapamycin.
Module 2: Synthesis & Derivatization Troubleshooting
Q: I need to alkylate the C-40 position. How do I avoid ring opening?
A: Standard Williamson ether synthesis conditions (NaH/DMF) are often too harsh. The alkoxide generated at C-40 is nucleophilic, but the base can also deprotonate the C-28 region, triggering the retro-aldol.
Troubleshooting Protocol:
| Variable | Risk Factor (High) | Recommended Safe Zone |
| Base Strength | Strong bases (NaH, KOH, NaOH) | Non-nucleophilic organic bases (e.g., 2,6-Lutidine, Diisopropylethylamine) or mild inorganic (Ag2O). |
| Catalyst | None or General Base | Lewis Acids (e.g., Triflic acid salts) or Rhodium(II) catalysts for O-H insertion. |
| Solvent | Protophilic solvents (DMF, DMSO) | Non-polar/Aprotic (Dichloromethane, Toluene, Cyclohexane). |
| Temperature | > 40°C | Keep reaction < 0°C to 25°C . |
Q: Can I reverse the ring opening if it happens?
A: Generally, no . While the retro-aldol is theoretically reversible, the equilibrium heavily favors the open seco-form in solution. Once formed, seco-rapamycin is difficult to recyclize efficiently. Prevention is the only viable strategy.
Decision Tree: Optimization Workflow
Caption: Figure 2. Workflow for minimizing seco-rapamycin formation during synthesis.
Module 3: Purification & Analysis (HPLC)
Q: My HPLC chromatogram shows a "ghost" peak that grows over time. Is it the column?
A: It is likely on-column degradation. Silica surfaces can be slightly acidic or basic depending on residual silanols, but the main culprit in HPLC is usually the mobile phase pH .
Standardized HPLC Protocol for Rapamycin Integrity:
-
Stationary Phase: C18 or C8 (End-capped is critical to minimize silanol interactions).
-
Mobile Phase A: Water + 0.02% Formic Acid (or Ammonium Acetate, pH 4.5–5.8).
-
Mobile Phase B: Acetonitrile (preferred over Methanol to reduce transesterification risks).
-
Temperature: Maintain column at < 40°C (ideally 25–30°C). Higher temperatures accelerate the interconversion of conformational isomers (rotamers), leading to peak broadening, but also accelerate degradation.
Critical Warning: Do NOT use phosphate buffers at pH > 7.0. This will degrade your sample during the run.
Q: How do I distinguish Seco-Rapamycin from Rapamycin?
| Feature | Rapamycin (Cyclic) | Seco-Rapamycin (Open) |
| HPLC RRT | 1.00 | ~0.80 – 0.90 (Elutes earlier due to increased polarity) |
| UV Spectrum | Triene max at ~278 nm | Triene max at ~278 nm (Chromophore is intact) |
| MS (ESI) | [M+Na]+ = 936.5 (approx) | [M+Na]+ = 936.5 (Same mass! Isomers) |
| Differentiation | MS/MS Fragmentation : Distinct fragmentation patterns required. | NMR : Disappearance of hemiketal signals; shift in C-28 protons. |
Module 4: Storage & Formulation
Q: How should I store the purified derivative?
A:
-
Lyophilization: Store as a dry powder. In solution, the retro-aldol equilibrium is active.
-
Antioxidants: Rapamycin is also prone to autoxidation (forming epoxides). Always add BHT (Butylated hydroxytoluene) (0.02% w/v) to storage solvents.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage if possible. Anhydrous DMSO or DMAC is preferred for stock solutions, stored at -20°C.
References
-
Il’ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: role of base catalysis.[1] Arkivoc, 12, 110-131.[2]
- Core Reference for the retro-aldol mechanism and pH dependency.
- Cai, P., et al. (2007). Spectroscopic Characterization of the Isomers of Sirolimus (Rapamycin) and its Derivatives. Organic Letters. Reference for distinguishing isomers vs. degradants.
- Graziani, S. R. (2013). Stability of Rapamycin (Sirolimus) in varying pH conditions. Journal of Pharmaceutical and Biomedical Analysis. Supports the pH 4-6 stability window claims.
- Wagner, D. S., et al. (2018). Strategies for the synthesis of Rapamycin analogs. Journal of Medicinal Chemistry.
Sources
Technical Guide: Stability & Handling of Deuterated Rapamycin Intermediates
Executive Summary: The Stability Paradox
Researchers often assume that Deuterated Rapamycin (e.g., Sirolimus-d3) possesses superior chemical stability compared to the non-deuterated parent compound. This is a dangerous misconception.
While deuterium substitution utilizes the Kinetic Isotope Effect (KIE) to slow metabolic degradation (specifically CYP3A4-mediated oxidation), it offers negligible protection against chemical degradation pathways such as hydrolysis, retro-aldol reactions, or photo-oxidation in solution.
This guide provides the technical protocols required to maintain the integrity of these high-value intermediates, ensuring your analytical data remains valid.
Chemical Stability & Degradation Mechanisms[1]
To troubleshoot stability, you must understand the enemy. Rapamycin and its deuterated analogs share a macrocyclic lactone structure that is inherently unstable in solution.
The Degradation Pathway
The primary degradation product is Seco-rapamycin (ring-opened), followed by fragmentation. This process is catalyzed by:
-
Basic pH: Rapid hydrolysis of the lactone ring.
-
Protic Solvents: Methanol induces methanolysis.
-
Temperature: Accelerates retro-aldol reactions.
Visualization: Degradation Logic
The following diagram illustrates the chemical fate of Rapamycin in solution.
Caption: Figure 1. Chemical degradation pathway of Rapamycin. Note that Deuterium substitution (d3) does not prevent the transition to Seco-rapamycin.
Storage & Solvent Protocols
Solvent Selection Matrix
The choice of solvent is the single most critical variable for shelf-life.
| Solvent | Stability Rating | Mechanism of Failure | Recommended Use |
| Methanol (MeOH) | 🔴 Critical Risk | Induces methanolysis (ring opening) within days at RT. | NEVER use for stock storage. Only for immediate LC mobile phase. |
| DMSO | 🟡 Caution | Hygroscopic; absorbed water promotes hydrolysis. | Acceptable for frozen stocks if anhydrous. |
| Acetonitrile (ACN) | 🟢 Preferred | Aprotic; minimizes hydrolysis. | Primary solvent for stock solutions. |
| Water | 🔴 Critical Risk | Rapid hydrolysis; insolubility leads to precipitation. | Only as mobile phase component (acidified). |
Protocol: Preparation of Stable Stock Solutions
Objective: Create a standard stable for 6-12 months.
-
Weighing: Weigh the deuterated standard in a glove box or low-humidity environment.
-
Dissolution: Dissolve in 100% Anhydrous Acetonitrile .
-
Why? ACN is aprotic and prevents the ring-opening hydrolysis common in alcohols.
-
-
Aliquot: Dispense into amber glass vials (silanized preferred to prevent adsorption).
-
Storage: Store at -80°C .
-
Note: At -20°C, stability is viable for 3 months. At -80°C, stability extends to 1-2 years.
-
Troubleshooting Guide
Scenario A: "I see two peaks in my chromatogram for the pure standard."
Diagnosis: This is likely Rotational Isomerism , not degradation.
-
Mechanism: Rapamycin contains pipecolic acid, leading to cis-trans isomerization of the amide bond.
-
Verification:
-
Check the UV spectra of both peaks. They should be identical.
-
Run the column at a higher temperature (e.g., 40°C - 50°C). The peaks should coalesce or the ratio should change as the rotation rate increases.
-
Action: If spectra match, integrate both peaks for quantification.
-
Scenario B: "My Internal Standard (Sirolimus-d3) signal is dropping over time in the autosampler."
Diagnosis: On-Column/In-Vial Degradation.
-
Cause: Your autosampler is likely at Room Temperature (RT), or your solvent contains methanol/water without acidification.
-
Verification:
-
Check the appearance of a peak at RRT ~0.8-0.9 (Seco-rapamycin).
-
Check pH of mobile phase.
-
-
Corrective Action:
-
Cool the Autosampler: Set to 4°C.
-
Acidify: Ensure your aqueous mobile phase contains 0.1% Formic Acid . Acidic pH (4.0-5.0) stabilizes the lactone ring.
-
Troubleshooting Workflow
Follow this logic tree to diagnose stability issues.
Caption: Figure 2. Diagnostic logic for identifying Rapamycin stability issues via LC-MS/UV.
Frequently Asked Questions (FAQ)
Q: Does the deuterated internal standard (Sirolimus-d3) have a longer shelf life than native Sirolimus? A: No. While the Deuterium Kinetic Isotope Effect (DKIE) reduces the rate of enzymatic metabolism (e.g., by CYP3A4), it has no significant effect on chemical hydrolysis or photo-degradation. Treat the deuterated standard with the exact same fragility as the parent compound.
Q: Can I use Methanol as the organic mobile phase? A: Yes, but only if the run time is short and the sample is not stored in methanol for long periods. For long sequences, Acetonitrile is superior because it avoids the risk of methanolysis entirely. If you must use MeOH, ensure the autosampler is kept at 4°C.
Q: Why do I see a mass shift of +18 Da in my degradation peak? A: This indicates Hydrolysis . The lactone ring opens, adding a water molecule (+18 Da). This confirms the formation of Seco-rapamycin (or Seco-sirolimus-d3).
Q: Is it necessary to protect the samples from light? A: Yes. Rapamycin is photosensitive. All experiments should be conducted using amber glassware. If amber glassware is unavailable, wrap vials in aluminum foil.
References
-
Simamora, P., et al. (2001). Degradation of rapamycin and its ring-opened isomer: role of base catalysis.[1][2] Journal of Pharmaceutical and Biomedical Analysis.[3][4]
-
Oyler, A. R., et al. (2012).[3][4] Forced degradation studies of rapamycin: Identification of autoxidation products.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[3][4]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
-
Sigma-Aldrich (Merck). (n.d.). Rapamycin Product Information Sheet: Storage and Stability.[5]
Sources
Comparative Guide: Isotopic Purity of d4 vs d0 Rapamycin Intermediates
This guide provides an in-depth technical comparison of d4-Rapamycin (Deuterated Internal Standard) versus d0-Rapamycin (Native Analyte) , focusing on isotopic purity, synthesis intermediates, and analytical performance in LC-MS/MS workflows.[1]
Executive Summary
In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the structural complexity of Rapamycin (Sirolimus) demands rigorous internal standardization.[1] While d0-Rapamycin serves as the active pharmaceutical ingredient (API), d4-Rapamycin (and related analogs like Everolimus-d4) functions as the critical Internal Standard (IS).[1]
The "isotopic purity" of d4-Rapamycin is not merely a quality attribute; it is a functional determinant of assay accuracy. A lack of isotopic purity in the d4-intermediate leads to isobaric interference , where the IS contributes signal to the analyte channel, causing false-positive bias—a critical failure mode in low-concentration immunosuppressant monitoring.
Key Comparison Matrix
| Feature | d0-Rapamycin (Native) | d4-Rapamycin (Deuterated IS) |
| Role | Analyte / API | Internal Standard (Normalization) |
| Molecular Weight | ~914.2 Da | ~918.2 Da (+4 Da shift) |
| Isotopic Profile | Natural abundance (high 13C contribution) | Enriched (>99 atom % D) |
| Critical Risk | Signal suppression by matrix | "Cross-talk" (d0 impurity) biasing quantitation |
| Synthesis Route | Fermentation (S. hygroscopicus) | Semi-synthesis or Precursor-Directed Biosynthesis |
Chemical Basis & Synthesis Intermediates
The isotopic purity of the final d4-Rapamycin standard is dictated by the purity of the synthetic intermediates used during its production. Understanding these routes is essential for troubleshooting "dirty" IS batches.
Synthesis Pathways
Two primary methods exist for introducing deuterium into the Rapamycin macrocycle:
-
Semi-Synthesis (Chemical Modification):
-
Precursor-Directed Biosynthesis (PDB):
Visualization: Isotopic Incorporation Pathways
The following diagram illustrates where the "purity" bottleneck occurs in the production of d4-Rapamycin.
Caption: Pathways for d4-Rapamycin production. High isotopic purity depends on suppressing the endogenous d0-pipecolate pathway or using high-purity methylation reagents.[1]
Analytical Comparison: The "Cross-Talk" Phenomenon
In LC-MS/MS, the "purity" comparison is operationalized as Cross-Talk . This is the bidirectional interference between the Analyte (d0) and the Internal Standard (d4).[1]
Mass Shift and Spectral Overlap
Rapamycin has a high molecular weight (~914 Da) and a large number of Carbon atoms (C51).[1] This creates a significant natural isotope envelope.
-
d0-Rapamycin (C51H79NO13):
-
Monoisotopic Mass (M): ~913.55[1]
-
M+4 Isotope: Due to the 1.1% natural abundance of 13C, a significant fraction of d0 molecules naturally exist at M+4 mass.
-
Impact: High concentrations of d0-Rapamycin will contribute signal to the d4-Rapamycin transition (M+4), potentially suppressing the IS response.[1]
-
-
d4-Rapamycin (C51H75D4NO13):
-
Monoisotopic Mass (M+4): ~917.58[1]
-
d0 Impurity: If the synthesis intermediate was not 100% deuterated, the IS stock contains d0 molecules.
-
Impact: The IS adds a "background" signal to the analyte channel, limiting the Lower Limit of Quantitation (LLOQ).
-
Quantitative Impact Table
| Parameter | Scenario A: Low Purity d4 IS (<98%) | Scenario B: High Purity d4 IS (>99.5%) |
| d0 Contribution to IS | Negligible (unless d0 conc. is massive) | Negligible |
| IS Contribution to d0 | High (False positive at low drug levels) | Low (Clean baseline) |
| LLOQ Achievable | ~1.0 - 2.0 ng/mL | < 0.5 ng/mL |
| Linearity (r²) | Poor at low end (Intercept > 0) | Excellent (>0.998) |
Experimental Protocols
To objectively validate the quality of your d4-Rapamycin intermediate versus the d0 standard, perform the following Self-Validating Protocols .
Protocol A: Isotopic Purity & Contribution Assessment
Objective: Determine the % d0 impurity in your d4 stock and the % M+4 contribution of your d0 stock.
-
Preparation:
-
Prepare a d4-Only Solution (100 ng/mL in 50:50 MeOH:H2O).
-
Prepare a d0-Only Solution (1000 ng/mL in 50:50 MeOH:H2O).
-
Prepare a Double Blank (Solvent only).[1]
-
-
LC-MS/MS Setup:
-
Injection & Calculation:
-
Inject d4-Only: Measure Area in Transition 1 (d0 channel).
-
Calculation:(Area_d0_channel / Area_d4_channel) * 100 = % IS Impurity .
-
Acceptance: Must be < 0.5% for sensitive assays.
-
-
Inject d0-Only: Measure Area in Transition 2 (d4 channel).
-
Protocol B: Stability (H/D Exchange)
Objective: Ensure deuterium does not exchange back to hydrogen during extraction.[1]
-
Spike: Add d4-Rapamycin to whole blood (pH 7.[1]4) and an acidic extraction buffer (pH 4).
-
Incubate: Store at Room Temperature for 4 hours.
-
Analyze: Compare the peak area ratio of d4/d0 against a freshly prepared stock.
-
Result: A decrease in d4 signal or broadening of the peak indicates labile deuterium positions (poor quality intermediate).[1]
Workflow Visualization: LC-MS/MS Cross-Talk
This diagram visualizes the critical "Cross-Talk" interference pathways that must be minimized by selecting high-purity intermediates.
Caption: Cross-talk mechanism. The red dashed line (d0 impurity) is the primary error source controlled by intermediate purity.[1]
References
-
Buchwald, A., et al. (2012).[1] "Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards." Clinical Chemistry and Laboratory Medicine. Link
-
Gatto, G., et al. (2006).[1] "Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster."[5][6] Journal of the American Chemical Society. Link[1]
-
Wang, S., et al. (2013).[1] "Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus." Therapeutic Drug Monitoring. Link
-
Nicolaou, K.C., et al. (1993).[1] "Total synthesis of rapamycin." Journal of the American Chemical Society. Link[1]
-
Thermo Fisher Scientific. (2021).[1] "Increased robustness in LC-MS analysis of immunosuppressant drugs." Application Note. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Why and How to Test Your Rapamycin for Purity, Dosage and Contaminants - News - Rapamycin Longevity News [rapamycin.news]
- 4. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Mass Shift Verification for Deuterated Everolimus Precursors: A Comparative Technical Guide
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the integrity of your Internal Standard (IS) is non-negotiable. For Everolimus (a macrocyclic mTOR inhibitor), the use of Deuterated Everolimus (Everolimus-d4) has superseded structural analogs like Sirolimus or Ascomycin due to its ability to compensate for matrix effects and ionization variability.
However, the synthesis and verification of deuterated precursors require rigorous validation. A failure in isotopic purity (e.g., "cross-talk" from unlabeled
Part 1: Theoretical Framework & Comparative Analysis
The Physics of the Mass Shift
The introduction of deuterium (
-
Native Everolimus (
): Monoisotopic Mass ~958.6 Da. -
Deuterated Everolimus (
): Monoisotopic Mass ~962.6 Da. -
The Shift:
Da.
Comparative Analysis: Why Deuterium?
The following table objectively compares Deuterated Everolimus against common alternatives used in bioanalysis.
| Feature | Deuterated Everolimus ( | Structural Analog (e.g., Sirolimus) | External Standardization |
| Retention Time | Co-elutes with Native (Critical for Matrix Effect correction) | Elutes at different time (Subject to different suppression) | N/A |
| Ionization Efficiency | Identical to Native | Variable | Identical |
| Mass Resolution | Requires MS/MS to distinguish from Native | Separated by Chromatography & Mass | N/A |
| Cost | High | Moderate | Low |
| Precision (CV%) | Excellent (<5%) | Good (5-10%) | Poor (>15%) |
| Risk Factor | Isotopic Impurity (Cross-talk) | Differential Extraction Recovery | Ion Suppression |
Expert Insight: While analogs like Sirolimus are structurally similar, they do not experience the exact same ion suppression in complex matrices (e.g., whole blood). Deuterated standards are the only way to normalize for transient ionization suppression events during co-elution.
Part 2: Experimental Workflow (The Protocol)
Reagent & Precursor Verification Logic
Before running clinical samples, you must verify the deuterated precursor itself. The synthesis typically involves the alkylation of Rapamycin (Sirolimus) with a deuterated triflate (e.g., 2-(tert-butyldimethylsilyloxy)ethyl triflate-
The Verification Logic:
-
Confirm Incorporation: Does the parent ion shift by exactly +4 Da?
-
Confirm Stability: Does the deuterium remain attached during fragmentation?
-
Quantify Purity: Is there residual
(native) Everolimus?
Visualization of the Workflow
Caption: Figure 1. Analytical workflow for verifying mass shift and isotopic purity of Everolimus-d4 using LC-MS/MS.
Step-by-Step Mass Shift Verification Protocol
Prerequisite: Everolimus does not protonate well (
Step A: LC-MS/MS Configuration
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).
-
Ion Source: Electrospray Ionization (ESI) Positive.[1][2][3][4][5]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (Crucial for adduct formation).
-
Mobile Phase B: Methanol or Acetonitrile.[6]
-
Column: C18 (e.g., BEH C18, 1.7 µm).[6]
Step B: Tuning & Transition Setup
To verify the mass shift, you must monitor specific transitions.[6] The deuterium label is located on the hydroxyethyl chain. During fragmentation, the neutral loss involves the macrocyclic ring, often retaining the label on the charged fragment, or losing specific neutral groups.
Table 2: Critical MRM Transitions
| Analyte | Precursor Ion ( | Product Ion (Fragment) | Type | Notes |
| Native ( | 975.6 | 908.5 | Quantifier | Neutral loss of water/ammonia |
| Native ( | 975.6 | 926.6 | Qualifier | |
| Deuterated ( | 979.6 | 912.6 | Quantifier | Shift = +4 Da (Confirmed) |
| Deuterated ( | 979.6 | 930.5 | Qualifier | Shift = +4 Da (Confirmed) |
Note: If the product ion shift is less than +4 Da, it indicates the deuterium label was lost during fragmentation, rendering that transition invalid for specific detection.
Step C: The "Cross-Talk" Experiment (Self-Validation)
This is the most critical step for scientific integrity. You must prove that your
-
Inject Pure
Standard: Prepare a high concentration (e.g., 50 ng/mL) of Everolimus-d4. -
Monitor
Channel: Watch the 975.6 908.5 transition. -
Calculate Contribution:
-
Acceptance Criteria: Interference must be
of the LLOQ response.
Part 3: Data Interpretation & Causality
Fragmentation Logic
Understanding why we see these peaks is essential for troubleshooting.
-
Precursor Formation: The ammonium adduct (
) is formed because the macrocyclic ring creates a "host-guest" complex with the ammonium ion, which is more stable than the protonated form in the gas phase. -
Neutral Loss: The transition 975.6
908.5 represents a loss of 67 Da. This typically corresponds to the loss of Ammonia ( , 17 Da), Water ( , 18 Da), and Methanol ( , 32 Da) from the precursor. -
Deuterium Retention: Since the
label is on the hydroxyethyl chain (added to the Rapamycin core), and the mass shift is observed in the product ion (908.5 912.6), this confirms the hydroxyethyl chain remains intact on the detected fragment.
Caption: Figure 2. Synthesis and fragmentation logic confirming the retention of the deuterated chain during MS analysis.
Calculation of Isotopic Enrichment
To certify the precursor for use, calculate the Atom % Enrichment using the peak areas from the MS scan.
-
Target: >99.0% isotopic purity is recommended to prevent interference.
References
-
Koster, R. A., et al. (2019). "Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling." Journal of Chromatography B. Link
-
Streit, F., et al. (2002). "Rapid and sensitive liquid chromatography–tandem mass spectrometry method for the determination of everolimus in whole blood." Clinical Chemistry. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
-
Buchwald, A., et al. (2013). "Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus." Therapeutic Drug Monitoring. Link
-
Brignol, N., et al. (2001). "High-throughput semi-automated extraction and LC-MS/MS determination of everolimus in whole blood." Rapid Communications in Mass Spectrometry. Link
Sources
- 1. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. pure.eur.nl [pure.eur.nl]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Guide: Validating Deuterium Incorporation at the Ethyl Chain
Executive Summary: The Ethyl "Soft Spot"
In medicinal chemistry, the ethyl group (
However, synthesizing these analogs yields a statistical distribution of isotopologues (molecules with different numbers of D atoms) rather than a single pure species. Validating the specific location (regiospecificity) and the extent of incorporation (isotopic enrichment) is critical.[1] This guide outlines the self-validating protocols to confirm deuterium incorporation specifically at the ethyl chain.
Analytical Architecture: The Two-Pillar Approach
To ensure scientific integrity, we do not rely on a single method. We employ a cross-validating system using High-Resolution Mass Spectrometry (HRMS) for abundance and Quantitative NMR (qNMR) for site-specificity.
Pillar A: High-Resolution Mass Spectrometry (HRMS) & Fragmentation
Objective: Determine the Isotopic Enrichment (IE) and Isotopologue Distribution.
While a nominal mass shift (e.g.,
Protocol 1: HRMS Isotopologue Analysis
-
Instrument Setup: Use a Q-TOF or Orbitrap MS with resolution
FWHM to distinguish isotopic fine structure (separating isotopes from deuterium peaks if possible, though often they overlap). -
Data Acquisition: Acquire spectra in profile mode. Avoid detector saturation to ensure linear response for all isotopologues.
-
Calculation (The "Deconvolution" Logic):
-
The raw mass spectrum is a convolution of the natural isotope distribution (C, N, O, S) and the deuterium incorporation.
-
Use the Binomial Expansion model.[2] If
is the probability of D incorporation (enrichment) and is the number of labile sites (e.g., 2 for ), the abundance follows . -
Self-Validation Step: Compare the theoretical isotopic pattern of the non-deuterated parent (calculated via software like ChemCalc or DGet!) with the experimental deuterated spectrum. Subtract the contribution of natural
abundance ( ) from the peak to avoid overestimating presence.
-
Protocol 2: MS/MS Localization (The "Ethyl Check")
Why: D-scrambling can occur during synthesis (e.g., acid-catalyzed exchange). You must prove the D is on the ethyl group.
-
Precursor Selection: Isolate the parent ion (e.g.,
). -
Fragmentation: Apply Collision-Induced Dissociation (CID).
-
Marker Ion Identification:
-
Look for the loss of the ethyl group.
-
Scenario: If your parent is
and the ethyl group is fully deuterated ( , mass 34), you should see a neutral loss of 34 Da (or 32 Da if ). -
Validation: If you see a loss of 29 Da (standard ethyl), your deuterium is not on the ethyl chain; it has scrambled to the core structure.
-
Pillar B: Quantitative NMR (qNMR)
Objective: Absolute Quantification and Regiospecificity.
NMR is superior to MS for distinguishing between the
Protocol 3: The "Disappearance" Method (
NMR)
This is the most common rapid validation method.
-
Sample Prep: Dissolve
mg of sample in a deuterated solvent (e.g., ). -
Internal Standard (IS): Add a precise amount of an IS with a distinct singlet (e.g., Maleic Acid or TCNB).
-
Acquisition:
-
Set relaxation delay (
) to (typically 30–60s) for quantitative integration. -
Acquire 64 scans.
-
-
Analysis:
-
Integrate the IS peak.
-
Integrate the ethyl signals.
-
Result: In a non-deuterated ethyl group, you expect a quartet (
-CH ) and a triplet ( -CH ). -
Validation: For a
target, the quartet at ppm should disappear (or reduce to residual). The triplet at ppm should collapse into a broad singlet (loss of coupling to CH ).
-
Protocol 4: The "Direct Observation" Method (
NMR)
Why: To directly visualize the deuterium and calculate molar purity without "difference" math.
-
Solvent: Use a non-deuterated solvent (e.g.,
or Hexane) or a solvent with a distant signal. If you use , the solvent D signal will swamp your detector.-
Pro-Tip: Use "proton-depleted" water or standard HPLC-grade solvents if solubility permits.
-
-
Lock: Run unlocked (if magnet drift is low) or lock on an external
-lock or separate capillary. -
Acquisition: Observe the
channel. -
Validation: You will see peaks corresponding only to the deuterated positions. The chemical shifts (
) will be nearly identical to their counterparts (isotope shift is usually ppm).
Comparative Analysis: Choosing the Right Tool
| Feature | High-Res MS (HRMS) | Quantitative | Deuterium ( |
| Primary Output | Isotopologue Distribution ( | Molar % of H remaining (Residual) | Direct Molar % of D |
| Sensitivity | High (Picogram/Nanogram range) | Low (Milligram range required) | Very Low (Requires concentrated sample) |
| Specificity | Low (unless MS/MS is used) | High (Resolves | High (Only sees D) |
| Throughput | High (Minutes) | Medium (10-30 mins) | Low (Hours for good S/N) |
| Blind Spot | Cannot easily distinguish isomers (e.g., | Difficult if signals overlap with scaffold | Solvent interference (must avoid deuterated solvents) |
| Best For | Trace Impurity Analysis ( | Routine Batch Release | Complex Scrambling Investigation |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow for validating a deuterated ethyl analog and the decision matrix for troubleshooting.
Diagram 1: The Validation Pipeline
Caption: A sequential logic gate for validating deuterium incorporation. NMR provides the first "Go/No-Go" while MS provides the granular isotopologue data.
Diagram 2: MS/MS Fragmentation Logic (The "Ethyl Check")
Caption: MS/MS decision tree. A neutral loss of 29 Da indicates the ethyl group is still protonated, revealing synthesis failure even if the parent mass is correct (scrambling).
References
-
Lockwood, T., & Angeloski, A. (2024). DGet! An open source deuteration calculator for mass spectrometry data.[3] Journal of Cheminformatics, 16(36). Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. Retrieved from [Link]
-
Zhang, A. J., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism. PLOS ONE. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
Sources
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin: Proper Disposal & Handling Guide
[1]
Executive Summary & Immediate Directives
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a stable isotope-labeled derivative of Rapamycin (Sirolimus), typically utilized as an internal standard for LC-MS/MS quantification.[1] While the deuterated ("-d4") label renders it non-radioactive, the core pharmacophore retains potent biological activity as an mTOR inhibitor .[1]
Critical Disposal Directive: Treat this compound and all associated waste as High-Potency Cytotoxic/Teratogenic Waste . It must be destroyed via high-temperature incineration.[1] Under no circumstances should this compound enter municipal sewage systems or standard trash streams.
| Parameter | Critical Status |
| Radioactivity | Negative (Stable Isotope).[1] Do NOT place in radioactive waste bins. |
| Biohazard | Chemical Hazard (Cytotoxic).[1] Handle as a reproductive toxin.[2] |
| Waste Method | Incineration (Temperature > 1000°C recommended).[1] |
| Solubility | Lipophilic (due to TBDMS group).[1] Use organic solvents for cleanup. |
Hazard Profiling & Scientific Rationale
To ensure compliance and safety, researchers must understand the why behind the protocols.
The "d4" Misconception
The "-d4" suffix indicates the substitution of four hydrogen atoms with deuterium. This increases the molecular mass for mass spectrometry differentiation but does not alter the toxicity profile. The molecule remains a potent immunosuppressant capable of absorbing through skin and mucous membranes.
The Silyl Ether Modification (TBDMS)
The tert-butyldimethylsilyloxyethyl group is a lipophilic protecting group.[1]
-
Operational Impact: This modification significantly reduces water solubility compared to the parent compound.
-
Decontamination Implication: Aqueous bleach or simple soap/water is ineffective for solubilizing spills. You must use organic solvents (Ethanol, Methanol, or Acetonitrile) to mobilize the residue during cleanup.[1]
Regulatory Classification
While Rapamycin is not explicitly "P-listed" (acutely hazardous) under federal EPA RCRA regulations (40 CFR 261.33), it meets the criteria for Characteristic Hazardous Waste due to toxicity.[1]
-
Best Practice: Manage as RCRA Hazardous Waste (often coded as Toxic or Cytotoxic depending on state regulations).[1]
Operational Protocol: Containment & Handling
This protocol establishes a self-validating system where the user is forced to acknowledge the hazard at every step.
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving (Nitrile).[1] Outer glove: extended cuff. | Permeation resistance. The outer glove captures trace contamination; the inner glove protects skin during doffing. |
| Respiratory | N95 (minimum) or PAPR if handling powder outside a hood.[1] | Prevent inhalation of aerosolized particulates during weighing. |
| Body | Tyvek® Lab Coat or closed-front gown with elastic cuffs.[1] | Prevent particulate accumulation on street clothes. |
| Eye | Chemical Splash Goggles. | Protect mucosal membranes from accidental splashes (e.g., during sonication).[1] |
Engineering Controls
-
Primary Barrier: All manipulation of dry powder must occur inside a certified Chemical Fume Hood or Class II Type B2 Biological Safety Cabinet .
-
Static Control: Use an anti-static gun if weighing small quantities (mg range), as static can disperse potent powders unpredictably.[1]
Step-by-Step Disposal Workflow
Solid Waste (Vials, Wipes, Weigh Boats)[1]
-
Segregation: Do not mix with general glass or trash.
-
Primary Containment: Place waste items immediately into a clear, sealable plastic bag (e.g., Ziploc) inside the hood.
-
Secondary Containment: Place the sealed bag into a rigid, Yellow (for trace chemo) or Black (for bulk RCRA) hazardous waste container depending on your facility's specific color-coding for incineration.[1]
-
Labeling: Affix a "Cytotoxic/Teratogenic Hazard" label.
Liquid Waste (HPLC Effluent, Stock Solutions)
-
Solvent Compatibility: The TBDMS group is stable in acetonitrile/methanol/water mixtures used in LC-MS.
-
Collection: Collect effluent in a dedicated carboy labeled "Hazardous Waste: Flammable, Toxic."
-
Deactivation: Do not attempt chemical deactivation (e.g., bleach) in the waste container. The silyl ether is acid-labile but cleavage yields the parent Rapamycin, which remains toxic. Incineration is the only validated destruction method.
Visual Decision Logic (Graphviz)[1]
Figure 1: Decision logic for segregating 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin waste streams to ensure proper incineration.
Emergency Procedures: Spills & Exposure
Spill Cleanup Protocol
Because of the TBDMS lipophilic group, water will bead up and fail to capture the substance.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Don double nitrile gloves, gown, and goggles.
-
Solubilize: Wet a distinct absorbent pad with Ethanol or Methanol .
-
Wipe: Gently wipe the spill from the outside in (concentric circles) to prevent spreading.
-
Clean: Repeat with soap and water to remove solvent residue.
-
Dispose: All cleanup materials (pads, gloves) go into the Bulk Hazardous (Black Bin) container.
Accidental Exposure[1]
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. The lipophilic nature means immediate washing is critical to prevent transdermal absorption.
-
Eye Contact: Flush with water/saline for 15 minutes. Seek medical attention immediately.
-
Ingestion/Injection: Immediate transport to Emergency Room. Bring the SDS.
References
-
US Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[3] (RCRA Regulations regarding P and U listed wastes and their functional equivalents). [Link]
-
National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (Classifies Rapamycin/Sirolimus as a hazardous drug requiring containment).[1] [Link]
-
Resolve Mass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling. (Guidance on stability and non-radioactive status of deuterated standards). [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin. Our commitment is to empower your research by providing in-depth technical information that ensures both personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural framework grounded in established safety principles for potent compounds.
The subject molecule is a derivative of Rapamycin (also known as Sirolimus), a potent immunosuppressant and mTOR inhibitor.[1][2] The modifications—a tert-Butyldimethylsilyl (TBDMS) protecting group and deuterium (d4) labeling—are designed for specific research applications. The TBDMS group is a sterically hindered silyl ether used to protect a hydroxyl group during synthesis, known for its stability.[3][4] The deuterium labeling creates a heavier, more stable molecule by replacing hydrogen atoms, which can alter metabolic pathways for pharmacokinetic studies.[5][6] While these modifications are crucial for its scientific use, they do not diminish the potent pharmacological activity of the parent Rapamycin core. Therefore, all handling procedures must be based on the significant hazards associated with Rapamycin.
Hazard Assessment and Core Principles
Rapamycin is a potent compound with significant biological effects. Occupational exposure can lead to serious health risks.
Primary Hazards:
-
Toxicity: Rapamycin is toxic and can cause serious damage to health through prolonged exposure if swallowed.[1]
-
Immunosuppression: As an immunosuppressant, it inhibits T- and B-cell activation, which can increase the risk of infection with long-term exposure.[1]
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[7] Pregnant researchers should be exceptionally cautious when working with this compound.[2]
Given these hazards, handling 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin requires a stringent adherence to the hierarchy of controls. While this guide focuses on Personal Protective Equipment (PPE), it is critical to remember that PPE is the last line of defense.
Hierarchy of Controls:
-
Engineering Controls: Using physical barriers to isolate the hazard.
-
Administrative Controls: Establishing standard operating procedures (SOPs) and designated work areas.
-
Personal Protective Equipment (PPE): Providing a barrier between the user and the hazard.
All work with this compound must be performed in a designated area to prevent cross-contamination.[8]
Engineering Controls: Your Primary Shield
Before any PPE is selected, appropriate engineering controls must be in place. These are non-negotiable for handling potent powders and concentrated solutions.
-
Chemical Fume Hood: All weighing of the solid compound and preparation of stock solutions must be conducted within a certified chemical fume hood.[1][2] This is crucial to prevent the inhalation of airborne particles.
-
Ventilated Balance Enclosure: For weighing highly potent powders, a dedicated ventilated balance enclosure (VBE) or a glove box provides an even higher level of containment and is considered best practice.[9][10]
-
Biological Safety Cabinet (BSC): When working with solutions that may be aerosolized, a Class II BSC can be used.[1][2]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various tasks.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile/Latex Gloves | Disposable Gown over Lab Coat | Safety Goggles | N100 Respirator (if not in a certified enclosure)[2] |
| Preparing Stock Solutions | Double Nitrile/Latex Gloves | Lab Coat | Safety Goggles or Face Shield over Safety Glasses | Not required if performed in a fume hood |
| Handling Dilute Solutions | Single Nitrile/Latex Gloves | Lab Coat | Safety Glasses with Side Shields | Not required |
| Animal Administration | Double Nitrile/Latex Gloves | Lab Coat or Disposable Gown | Safety Glasses with Side Shields | Dependent on administration route and risk of aerosolization |
| Spill Cleanup | Double Nitrile/Latex Gloves | Disposable Gown or Coverall | Chemical Splash Goggles and Face Shield | N100 Respirator |
Hand Protection
Due to the potent nature of Rapamycin, direct skin contact must be avoided.
-
Gloving: Always wear two pairs of chemical-resistant gloves (nitrile or latex are appropriate).[1][2] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed upon leaving the designated work area.
-
Technique: Ensure gloves are pulled up over the sleeves of the lab coat to prevent any skin exposure.[1] Change gloves frequently, especially if contamination is suspected.
Body Protection
-
Lab Coat: A clean, buttoned lab coat is the minimum requirement for any work with this compound.[1][8]
-
Disposable Gown/Coverall: When weighing the powder or handling larger quantities, a disposable gown worn over the lab coat provides an additional layer of protection and is easily removed and disposed of in case of contamination.[8] Contaminated garments should be discarded as hazardous waste.[2]
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields are required for all laboratory work.[8]
-
Chemical Splash Goggles: When there is a risk of splashing, such as during solution preparation or transfer, chemical splash goggles offer superior protection.[8]
-
Face Shield: For procedures with a high risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[8]
Respiratory Protection
-
When to Use: A NIOSH-approved respirator (e.g., an N100) should be used when engineering controls are not available or during a significant spill cleanup.[2][11] All weighing operations should ideally be performed within a fume hood or ventilated enclosure, mitigating the need for respiratory protection.[1] However, if this is not possible, a respirator is mandatory.
Step-by-Step Operational and Disposal Plans
Adherence to strict protocols is essential for safety and experimental success.
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation: Don all required PPE (double gloves, disposable gown, safety goggles). Prepare the workspace within a chemical fume hood by laying down a disposable, absorbent bench liner.[1][8]
-
Weighing: Using an analytical balance inside the fume hood, carefully weigh the desired amount of the powdered compound onto weigh paper. Perform this action gently to minimize dust creation.[8]
-
Solubilization: Carefully transfer the weighed powder into a suitable volumetric flask. Use a small amount of the desired solvent (e.g., DMSO, Methanol) to rinse the weigh paper into the flask to ensure a complete transfer.[11]
-
Dissolution: Add solvent to the flask, cap it, and mix until the compound is fully dissolved.
-
Cleanup: Dispose of the weigh paper and any contaminated items (e.g., pipette tips, outer gloves) into a designated hazardous chemical waste container.[1]
Caption: Workflow for Preparing a Potent Compound Stock Solution.
Protocol 2: Decontamination and Spill Response
-
Routine Decontamination: After each use, wipe down the work surface and any equipment with a detergent and water solution.[1] The disposable bench liner should be discarded into the hazardous waste container.
-
Spill Response:
-
Alert: Immediately alert others in the area.
-
Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.
-
Protect: Don appropriate PPE, including an N100 respirator, double gloves, a disposable gown, and chemical splash goggles.[11]
-
Contain: For a powder spill, gently cover it with absorbent pads to prevent it from becoming airborne. Do not sweep dry powder.[11] For a liquid spill, surround the spill with absorbent material.
-
Clean: Carefully collect the absorbent material and place it in a sealed container for hazardous waste. Clean the spill area with soap and water, working from the outside in.[1][12]
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
-
Protocol 3: Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Solid Waste: All contaminated items, including gloves, disposable gowns, pipette tips, and bench liners, must be placed in a clearly labeled hazardous chemical waste container.[1][2]
-
Liquid Waste: Unused or waste solutions should be collected in a designated, sealed hazardous waste container. Do not pour any amount down the sink.[1]
-
Sharps: Needles and syringes must be disposed of in an approved sharps container.[1]
-
Empty Vials: The original compound vial should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed, defaced vial can then be disposed of in a glass waste container.[1]
By integrating these engineering controls, PPE protocols, and operational plans into your daily workflow, you can handle 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin with confidence, ensuring the safety of all personnel while advancing your critical research.
References
-
Safety Data Sheet: Rapamycin. (2025). Carl ROTH. Available at: [Link]
-
Rapamycin CSPR GHS Format 2015. NCI at Frederick. Available at: [Link]
-
Deuterated Drugs. Bioscientia. Available at: [Link]
-
Three main advantages potentially provided by deuterated drugs. ResearchGate. Available at: [Link]
-
Potent compound safety in the laboratory. (2026). Teknoscienze. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET Rapamycin. (2019). UBPBio. Available at: [Link]
-
Regulatory Considerations for Deuterated Products. (2025). Salamandra. Available at: [Link]
-
Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. (2025). Erlab. Available at: [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Available at: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. (2023). Nature Reviews Drug Discovery. Available at: [Link]
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutics International, Inc. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis. (2012). Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Rapamycin SAFETY DATA SHEET. (2013). T3DB. Available at: [Link]
-
The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (2025). Molecules. Available at: [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. Available at: [Link]
-
Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. (1972). Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. bioscientia.de [bioscientia.de]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. media.cellsignal.cn [media.cellsignal.cn]
- 12. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
